Toddacoumaquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
8-(5,7-dimethoxy-2-oxochromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-11-7-13-15(24)9-18(29-4)22(26)20(13)14(8-11)21-17(28-3)10-16(27-2)12-5-6-19(25)30-23(12)21/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLGMZYHSFVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(C2=O)OC)C3=C(C=C(C4=C3OC(=O)C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Toddacoumaquinone from Toddalia asiatica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddacoumaquinone, a unique coumarin-naphthoquinone dimer, stands as a notable secondary metabolite isolated from Toddalia asiatica (L.) Lam., a plant with a rich history in traditional medicine. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of experimental protocols, quantitative data, and a proposed workflow for its purification. While specific research on the direct signaling pathways of this compound is limited, this paper also explores the known biological activities of related compounds from Toddalia asiatica to provide context for its potential pharmacological significance.
Introduction
Toddalia asiatica (L.) Lam., belonging to the Rutaceae family, is a climbing shrub found in tropical and subtropical regions of Asia and Africa.[1][2] Traditionally, various parts of the plant, particularly the root bark, have been used to treat a wide range of ailments, including malaria, fever, and inflammation.[1][2] Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, primarily coumarins and alkaloids, which are believed to be responsible for its therapeutic properties.[3][4][5]
Among the numerous compounds isolated from Toddalia asiatica, this compound is a structurally intriguing molecule, characterized by its unique coumarin-naphthoquinone dimeric structure.[1] Its discovery has been a significant contribution to the field of natural product chemistry. This guide aims to provide a comprehensive technical resource on the discovery, isolation, and characterization of this compound.
Discovery
This compound was first reported as a novel natural product isolated from the root bark of Toddalia asiatica by a team of Japanese researchers led by Hisashi Ishii in the early 1990s. The structural elucidation of this unique coumarin-naphthoquinone dimer was published in 1992, marking a significant finding in the study of this medicinal plant.[1] The discovery was part of a broader investigation into the chemical constituents of Toddalia asiatica, which led to the isolation and characterization of numerous other coumarins and alkaloids from the plant.
Experimental Protocols
While the definitive, step-by-step protocol for the isolation of this compound is detailed in the primary literature, this section outlines a comprehensive methodology based on the general procedures reported for the separation of constituents from the root bark of Toddalia asiatica.
Plant Material Collection and Preparation
-
Plant Material: The root bark of Toddalia asiatica (L.) Lam. is the primary source for the isolation of this compound.
-
Preparation: The collected root bark is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: Methanol (MeOH) is typically used for the initial extraction of a broad range of polar and semi-polar compounds from the plant material.
-
Procedure:
-
The powdered root bark is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning
The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, containing a complex mixture of compounds, is further purified using various chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used as the primary adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
For further purification of semi-pure fractions containing this compound, pTLC on silica gel plates with an appropriate solvent system can be utilized.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain high-purity this compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Data Presentation
This section summarizes the key quantitative data associated with this compound.
| Parameter | Value/Description | Reference |
| Molecular Formula | C₂₃H₁₈O₇ | [3][4] |
| Molecular Weight | 406.39 g/mol | [3][4] |
| Compound Type | Coumarin-Naphthoquinone Dimer | [1] |
| Plant Source | Toddalia asiatica (L.) Lam. | [1] |
| Plant Part | Root Bark | |
| Physical Appearance | Yellow crystalline solid |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Toddalia asiatica.
Caption: General workflow for the isolation of this compound.
Signaling Pathway of a Related Compound
While the direct signaling pathways affected by this compound have not been extensively studied, research on a related coumarin from Toddalia asiatica, toddaculin, has shown inhibitory effects on osteoclast differentiation through key signaling pathways. The following diagram illustrates this process.
Caption: Inhibition of osteoclast differentiation by toddaculin.
Conclusion
This compound represents a significant phytochemical discovery from Toddalia asiatica. This guide has synthesized the available information to provide a detailed overview of its discovery and a comprehensive, technically-oriented protocol for its isolation. While further research is required to elucidate the specific biological activities and mechanisms of action of this compound, the study of related compounds from the same plant suggests a potential for interesting pharmacological properties. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this unique coumarin-naphthoquinone dimer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Studies on the Chemical Constituents of Rutaceous Plants. LXVI. The Chemical Constituents of Toddalia asiatica (L.) LAM. (T. aculeata PERS.). (1). Chemical Constituents of the Root Bark [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Source and Biosynthesis of Toddacoumaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumaquinone is a naturally occurring dimeric-lactone, a novel coumarin-naphthoquinone dimer, that has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Source
This compound is a phytochemical primarily isolated from the plant species Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1][2][3] This plant, a woody liana, is found in various regions of Asia and Africa and has a history of use in traditional medicine. The roots of Toddalia asiatica are a particularly rich source of various secondary metabolites, including a diverse array of coumarins, and it is from this plant part that this compound has been successfully isolated.[1]
Biosynthesis
The precise biosynthetic pathway of this compound in Toddalia asiatica has not been fully elucidated. However, based on its chemical structure as a coumarin-naphthoquinone dimer, a plausible biosynthetic route can be proposed, likely involving a natural Diels-Alder reaction.
The biosynthesis is expected to proceed through the convergence of two major pathways: the phenylpropanoid pathway for the coumarin moiety and a polyketide or shikimate pathway for the naphthoquinone moiety.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
The coumarin precursor likely originates from the phenylpropanoid pathway, starting with phenylalanine, which undergoes a series of enzymatic transformations to form a prenylated coumarin derivative. This derivative is then further modified to generate a reactive diene. The naphthoquinone precursor is hypothesized to be formed via the shikimate pathway, leading to a dienophile that can participate in a cycloaddition reaction. The final and key step in the biosynthesis is proposed to be a natural Diels-Alder [4+2] cycloaddition reaction between the coumarin diene and the naphthoquinone dienophile, catalyzed by a putative Diels-Alderase enzyme, to form the unique dimeric structure of this compound. The laboratory synthesis of this compound has been achieved through a Diels-Alder reaction, lending support to this biosynthetic hypothesis.
Experimental Protocols
While a specific, detailed protocol for the large-scale isolation of this compound is not widely available, a general procedure can be outlined based on the isolation of other coumarins from Toddalia asiatica.
General Isolation Procedure
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered root material of Toddalia asiatica is subjected to exhaustive extraction using a suitable organic solvent, such as methanol or ethanol, through maceration or Soxhlet extraction.
-
Concentration and Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate with increasing polarity, to separate the different components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₂₅H₂₄O₇ |
| Molecular Weight | 436.45 g/mol |
| Appearance | Yellow needles |
| ¹H NMR | Data not fully available in searched literature. |
| ¹³C NMR | Data not fully available in searched literature. |
| Mass Spectrometry | Data not fully available in searched literature. |
| IR Spectroscopy | Data not fully available in searched literature. |
Note: Comprehensive, publicly available spectroscopic data for this compound is limited. Researchers are advised to consult specialized databases or the primary literature for detailed spectral assignments.
Biological Activity
This compound has been investigated for its biological activities, with a notable focus on its potential role in neurodegenerative diseases.
| Activity | Assay | Result (IC₅₀) |
| Anti-Alzheimer's Disease | AChE-induced Aβ₁₋₄₂ aggregation inhibition | 72 μM[1] |
| Antiviral | Weak activity against HSV-1 and HSV-2 | EC₅₀ = 10 µg/ml |
Among nine coumarins tested from Toddalia asiatica, this compound exhibited the most potent inhibitory activity against acetylcholineesterase (AChE)-induced amyloid-beta (Aβ) aggregation, with an IC₅₀ value of 72 μM.[1] This suggests that this compound may have potential as a multifunctional agent for Alzheimer's disease. Additionally, it has shown weak antiviral activity against Herpes Simplex Virus 1 and 2.
Conclusion
This compound stands out as a unique natural product with a complex chemical structure and promising biological activities. Its natural origin in Toddalia asiatica and its plausible biosynthesis via a Diels-Alder reaction offer exciting avenues for further research in phytochemistry and enzymology. The development of efficient isolation protocols and a more in-depth investigation of its pharmacological properties are crucial next steps in unlocking the full therapeutic potential of this intriguing molecule. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of natural product chemistry and drug discovery.
References
The Structural Elucidation of Toddacoumaquinone: A Spectroscopic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of toddacoumaquinone, a unique natural product. The information presented herein is based on established spectroscopic techniques and logical deductive reasoning integral to the field of natural product chemistry. While the primary literature containing the specific quantitative data for this compound, a 1992 publication by Ishii and colleagues in the Chemical & Pharmaceutical Bulletin, is not publicly accessible, this guide outlines the methodologies and analytical logic that would have been employed for its structural determination.
Isolation of this compound
This compound is a naturally occurring compound isolated from the plant Toddalia asiatica (L.) Lam. (family Rutaceae). The general protocol for the isolation of such a compound from a plant source typically involves the following steps:
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., root bark) is subjected to solvent extraction. This is often a sequential process starting with nonpolar solvents (e.g., hexane, dichloromethane) to remove lipids and other nonpolar constituents, followed by extraction with more polar solvents like ethyl acetate, methanol, or ethanol to isolate a broader range of compounds.
-
Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel or Sephadex. A gradient of solvents with increasing polarity is typically used to elute fractions of varying composition.
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography or more advanced techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation Workflow
The determination of a novel chemical structure like that of this compound relies on a synergistic application of various spectroscopic techniques. The logical flow of this process is visualized in the diagram below.
Caption: Logical workflow for the structure elucidation of a natural product.
Spectroscopic Data Analysis
The definitive structural assignment of this compound would have been achieved through the combined interpretation of data from mass spectrometry, UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry (HRMS), likely using techniques such as electron ionization (EI) or electrospray ionization (ESI), would have been employed to determine the accurate mass of the molecular ion.
Data Presentation: Mass Spectrometry
| Parameter | Value | Interpretation |
| Molecular Ion (M+) | Data not publicly available | Provides the molecular weight of the compound. |
| High-Resolution MS | Data not publicly available | Allows for the determination of the molecular formula. |
| Key Fragments | Data not publicly available | Indicates the presence of specific substructures. |
The fragmentation pattern in the mass spectrum would provide clues to the different structural motifs within the molecule, such as the coumarin and naphthoquinone moieties.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to identify the presence of chromophores and conjugated systems within a molecule.
Experimental Protocol: UV-Vis Spectroscopy
The UV-Vis spectrum of this compound would have been recorded in a suitable solvent, such as methanol or ethanol, over a wavelength range of approximately 200-800 nm.
Data Presentation: UV-Vis Spectroscopy
| Solvent | λmax (nm) | Interpretation |
| e.g., Methanol | Data not publicly available | The absorption maxima would be indicative of the extended π-systems of the coumarin and naphthoquinone rings. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
The IR spectrum would have been obtained using a potassium bromide (KBr) pellet or as a thin film.
Data Presentation: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720-1740 | Strong | C=O stretch (lactone in coumarin) |
| ~1650-1690 | Strong | C=O stretch (quinone) |
| ~1600, ~1450-1500 | Medium-Strong | C=C stretching in aromatic rings |
| ~1000-1300 | Medium-Strong | C-O stretching |
The presence of strong carbonyl absorptions would confirm the lactone and quinone functionalities. Aromatic C-H and C=C stretching vibrations would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HMQC/HSQC, HMBC) would have been performed in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Data Presentation: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not publicly available |
The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Data Presentation: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not publicly available |
The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp², sp³, carbonyl, and aromatic carbons.
2D NMR experiments would be crucial for connecting the proton and carbon signals, allowing for the complete assembly of the molecular structure of this compound.
Conclusion
The structure elucidation of this compound is a classic example of the application of spectroscopic methods in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the unique dimeric structure, a combination of a coumarin and a naphthoquinone, would have been determined. While the specific quantitative data remains within the primary scientific literature, the methodologies and logical framework outlined in this guide provide a thorough understanding of the scientific process involved in revealing the chemical architecture of such a complex natural product.
An In-depth Technical Guide to Toddacoumaquinone: Chemical Properties, Physical Constants, and Biological Activities
This technical guide provides a comprehensive overview of the chemical properties, physical constants, and known biological activities of Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Properties and Physical Constants
This compound, with the chemical formula C₂₃H₁₈O₇, is classified as a member of the naphthoquinones and coumarins.[1] It is a unique dimeric compound isolated from the plant Toddalia asiatica.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-(5,7-dimethoxy-2-oxo-2H-chromen-8-yl)-2-methoxy-6-methyl-1,4-dihydronaphthalene-1,4-dione | [1] |
| CAS Number | 142878-03-3 | [2] |
| Chemical Formula | C₂₃H₁₈O₇ | [1] |
| Average Molecular Weight | 406.39 g/mol | [1] |
| Monoisotopic Molecular Weight | 406.10525292 g/mol | [1] |
| Melting Point | 278-281 °C | [2] |
| Boiling Point (Predicted) | 675.4±55.0 °C | [2] |
| Density (Predicted) | 1.39±0.1 g/cm³ | [2] |
| Water Solubility (Predicted) | 0.003 g/L | [1] |
| logP (Predicted) | 2.87 | [1] |
| pKa (Strongest Acidic, Predicted) | 12.09 | [1] |
| pKa (Strongest Basic, Predicted) | -4.4 | [1] |
Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.
Spectroscopic Data
-
¹H NMR: Signals corresponding to aromatic protons, methoxy groups, methyl group, and protons of the coumarin and naphthoquinone ring systems.
-
¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and carbons of the methoxy and methyl groups.
-
IR Spectroscopy: Characteristic absorption bands for carbonyl groups (C=O), aromatic rings (C=C), and ether linkages (C-O).
-
UV-Vis Spectroscopy: Absorption maxima are expected in the UV-visible region, characteristic of the conjugated systems of the coumarin and naphthoquinone moieties.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns corresponding to the loss of substituents like methoxy and carbonyl groups.
Experimental Protocols
Synthesis of this compound
This compound has been synthesized via a Diels-Alder reaction.[3] The general protocol involves the reaction of 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin with 2-methoxy-1,4-benzoquinone.[3]
Detailed Methodology (General Protocol):
-
Preparation of Dienophile: 2-methoxy-1,4-benzoquinone is prepared or obtained commercially.
-
Preparation of Diene: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin is synthesized according to literature procedures.
-
Diels-Alder Reaction: The diene and dienophile are dissolved in a suitable aprotic solvent (e.g., toluene or xylene). The reaction mixture is heated under reflux for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by comparing its melting point with the reported value.
Isolation from Toddalia asiatica
This compound is a natural product isolated from the plant Toddalia asiatica. A general procedure for the isolation of compounds from plant material is as follows:
Detailed Methodology (General Protocol):
-
Plant Material Collection and Preparation: The roots or other relevant parts of Toddalia asiatica are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, using a Soxhlet apparatus or maceration.
-
Fractionation: The crude extracts are concentrated under reduced pressure. The extract showing the desired biological activity or containing compounds of interest (as determined by preliminary screening like TLC) is selected for further fractionation. This is typically done using column chromatography over silica gel or Sephadex LH-20.
-
Isolation and Purification: Fractions are collected and analyzed by TLC. Fractions containing the target compound are combined and subjected to further purification steps, which may include preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry).
Antiviral Activity Assay
This compound has shown weak antiviral activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[3] A common method to assess antiviral activity is the plaque reduction assay.
Detailed Methodology (General Protocol):
-
Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a known titer of the virus.
-
Compound Treatment: After a brief incubation period to allow for viral adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A positive control (known antiviral drug) and a negative control (vehicle) are included.
-
Plaque Formation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (EC₅₀) compared to the virus control is calculated to determine its antiviral potency. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to general cell toxicity.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the known activities of other coumarin-naphthoquinone hybrids, a plausible mechanism of action is the inhibition of topoisomerase II.[2] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cells, such as cancer cells.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a topoisomerase II inhibitor.
Caption: Hypothetical signaling pathway of this compound as a Topoisomerase II inhibitor.
Experimental and Drug Discovery Workflow
The process of identifying and developing a natural product like this compound into a potential therapeutic agent involves a multi-step workflow, from initial discovery to preclinical evaluation.
Caption: General workflow for natural product drug discovery and development.
References
Toddacoumaquinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer isolated from the plant Toddalia asiatica, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, key biological activities with associated quantitative data, detailed experimental protocols for its synthesis and bioactivity assessment, and an exploration of its potential mechanism of action through relevant signaling pathways.
Chemical and Physical Properties
This compound is identified by the following chemical and physical properties.
| Property | Value | Citation(s) |
| CAS Number | 142878-03-3 | [1][2] |
| Molecular Formula | C23H18O7 | [1][3] |
| Molecular Weight | 406.38 g/mol | [1] |
| IUPAC Name | 8-(5,7-dimethoxy-2-oxo-2H-chromen-8-yl)-2-methoxy-6-methyl-1,4-dihydronaphthalene-1,4-dione | [3] |
| Melting Point | 278-281 °C | [1] |
| Boiling Point | 675.4±55.0 °C (Predicted) | [1] |
| Class | Naphthoquinone, Coumarin | [3] |
Biological Activity
This compound has demonstrated notable biological activities in preclinical studies, suggesting its potential as a lead compound in drug discovery.
Anti-Alzheimer's Disease Potential
This compound has been shown to inhibit the acetylcholinesterase (AChE)-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
| Activity | IC50 | Citation(s) |
| Inhibition of AChE-induced Aβ(1-42) aggregation | 72 µM | [4] |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, showing weak activity against Herpes Simplex Virus types 1 and 2.
| Virus | EC50 (µg/mL) | Citation(s) |
| HSV-1 | 10 | [5] |
| HSV-2 | 10 | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Diels-Alder reaction. The general workflow for such a synthesis is outlined below.
Methodology:
-
Reactant Preparation: Prepare solutions of 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin and 2-methoxy-1,4-benzoquinone in a suitable organic solvent.
-
Diels-Alder Reaction: Mix the reactants and heat under reflux for a specified period to facilitate the cycloaddition reaction.
-
Purification: After the reaction is complete, concentrate the mixture and purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Acetylcholinesterase-Induced Aβ Aggregation Assay
This assay is used to determine the inhibitory effect of this compound on Aβ peptide aggregation promoted by AChE.
Materials:
-
Human Aβ(1-42) peptide
-
Acetylcholinesterase (AChE) from electric eel
-
Thioflavin T (ThT)
-
Phosphate buffer
-
96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ: Dissolve Aβ(1-42) peptide in a suitable solvent to prepare a stock solution.
-
Assay Mixture: In a 96-well plate, combine the Aβ(1-42) solution, AChE, and various concentrations of this compound in a phosphate buffer.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
Thioflavin T Staining: At specified time points, add Thioflavin T solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm and ~485 nm, respectively).
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of this compound to inhibit the replication of viruses such as HSV-1 and HSV-2.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed Vero cells in multi-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a methylcellulose-containing medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the viral plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound are limited, its chemical structure as a naphthoquinone suggests a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Other naphthoquinones have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation, immunity, and cell survival.[6][7][8][9]
The inhibition of the NF-κB pathway by this compound could potentially explain some of its observed biological activities, as this pathway is implicated in the progression of various diseases, including neurodegenerative disorders and viral infections. Further research is required to validate this proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaquing of Herpes Simplex Viruses [jove.com]
- 6. In Vitro and In Silico Analysis of the Inhibitory Activity of EGCG-Stearate against Herpes Simplex Virus-2 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable Complexes Involving Acetylcholinesterase and Amyloid-β Peptide Change the Biochemical Properties of the Enzyme and Increase the Neurotoxicity of Alzheimer’s Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a prominent class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are renowned for their diverse and significant pharmacological activities. Among the vast array of natural sources, the genus Toddalia has emerged as a rich reservoir of unique coumarin derivatives. This in-depth technical guide focuses on Toddacoumaquinone, a distinctive coumarin-naphthoquinone dimer, and its related coumarins, primarily isolated from Toddalia asiatica. This document aims to provide a comprehensive literature review, summarizing the current knowledge on the chemical properties, biological activities, and underlying mechanisms of action of these compounds, thereby serving as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
This compound is a fascinating hybrid molecule, a dimer formed from a coumarin and a naphthoquinone moiety.[1] Its chemical formula is C₂₃H₁₈O₇.[1] This unique structural arrangement contributes to its distinct biological profile. Other notable coumarins isolated from Toddalia asiatica include phellopterin, isopimpinellin, toddalolactone, and toddaculin, each possessing a characteristic substitution pattern on the coumarin core.[1]
The synthesis of this compound has been achieved through a Diels-Alder reaction, a powerful and elegant method in organic chemistry for the formation of six-membered rings.[2] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. While the general principle is established, a detailed, step-by-step protocol for the specific synthesis of this compound remains a specialized area of organic synthesis.
Data Presentation: Biological Activities of this compound and Related Coumarins
The biological activities of this compound and its related coumarins from Toddalia asiatica have been investigated in various preclinical studies. The following tables summarize the key quantitative data available in the literature.
| Compound | Target/Assay | Activity Type | IC₅₀/EC₅₀ (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | Inhibition | - | [1] |
| AChE-induced Aβ Aggregation | Inhibition | 72 | [1] | |
| Herpes Simplex Virus-1 (HSV-1) | Antiviral | Weak activity reported | [3] | |
| Herpes Simplex Virus-2 (HSV-2) | Antiviral | Weak activity reported | [3] | |
| Phellopterin | Acetylcholinesterase (AChE) | Inhibition | 38 ± 3 | [1] |
| AChE-induced Aβ Aggregation | Inhibition | 97 ± 7 | [1] | |
| Self-induced Aβ Aggregation | Inhibition | 95 ± 3 | [1] | |
| Isopimpinellin | Acetylcholinesterase (AChE) | Inhibition | 41 ± 1 | [1] |
| AChE-induced Aβ Aggregation | Inhibition | > 500 | [1] | |
| Self-induced Aβ Aggregation | Inhibition | 125 ± 13 | [1] | |
| Toddalolactone | Acetylcholinesterase (AChE) | Inhibition | 49 ± 5 | [1] |
| AChE-induced Aβ Aggregation | Inhibition | 105 ± 8 | [1] | |
| Toddaculin | Nitric Oxide (NO) Production (LPS-induced) | Inhibition | - | |
| Aculeatin | Nitric Oxide (NO) Production (LPS-induced) | Inhibition | - |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are standard measures of a drug's potency. A lower value indicates a more potent compound. The absence of a value indicates that specific quantitative data was not found in the reviewed literature.
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in this review.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of coumarin derivatives against AChE is typically evaluated using a spectrophotometric method based on Ellman's reaction.
-
Preparation of Reagents:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, test compound solution at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Amyloid Beta (Aβ) Aggregation Inhibition Assay
The ability of compounds to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, is often assessed using a Thioflavin T (ThT) fluorescence assay.
-
Preparation of Reagents:
-
Aβ peptide (e.g., Aβ₁₋₄₂) solution, pre-treated to ensure a monomeric state.
-
Thioflavin T (ThT) solution.
-
Phosphate buffer (pH 7.4).
-
Test compounds dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate (typically black with a clear bottom), mix the Aβ peptide solution with the test compound at various concentrations.
-
For AChE-induced aggregation, acetylcholinesterase is also added to the mixture.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At regular intervals, or at the end of the incubation period, add the ThT solution to each well.
-
ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm using a fluorescence microplate reader.
-
A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the AChE assay.
-
LPS-Induced Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory potential of compounds can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a suitable medium until they reach the desired confluence.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (a potent inflammatory agent) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
-
Measurement of Nitrite:
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
NO is an unstable molecule and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium.
-
The concentration of nitrite is measured using the Griess reagent system.
-
Mix the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).
-
The Griess reagent reacts with nitrite to form a purple azo compound.
-
Measure the absorbance of the colored product at ~540 nm using a microplate reader.
-
The amount of nitrite is proportional to the amount of NO produced by the cells.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control without any inhibitor.
-
Calculate the IC₅₀ value.
-
It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and related coumarins are attributed to their modulation of specific cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, studies on structurally similar compounds provide valuable insights.
Anti-Alzheimer's Disease Mechanism
The potential of this compound in combating Alzheimer's disease appears to be multi-faceted, primarily involving the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) plaque formation.
Anti-Alzheimer's Disease Mechanism of this compound.
Anti-Inflammatory Signaling Pathway (Hypothesized for this compound)
Based on the activity of the related coumarin, toddaculin, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these inflammatory pathways.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
Experimental Workflow: From Plant to Bioactive Compound
The discovery and characterization of this compound and related coumarins from Toddalia asiatica follow a systematic experimental workflow common in natural product drug discovery.
Experimental Workflow for the Discovery of Bioactive Coumarins.
Conclusion and Future Directions
This compound and its related coumarins from Toddalia asiatica represent a promising group of natural products with significant therapeutic potential, particularly in the areas of neurodegenerative diseases and inflammation. The available data highlight their ability to interact with key biological targets, such as acetylcholinesterase and components of inflammatory signaling cascades.
However, further research is warranted to fully elucidate the therapeutic utility of these compounds. Key areas for future investigation include:
-
Comprehensive Biological Profiling: A broader screening of this compound against a wider range of biological targets is needed to uncover its full pharmacological profile.
-
Mechanism of Action Studies: Detailed molecular studies are required to precisely define the signaling pathways modulated by this compound and to identify its direct molecular targets.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Synthetic Analogue Development: The development of synthetic analogues of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of Toddacoumaquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer isolated from the medicinal plant Toddalia asiatica (L.) Lam., represents a unique chemical scaffold with potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. Due to the limited volume of research specifically focused on this compound, this guide also includes contextual data on the bioactivities of crude extracts from Toddalia asiatica and other isolated compounds to highlight the therapeutic potential of this chemical family.
Quantitative Bioactivity Data
The available quantitative data on the bioactivity of this compound is currently limited. The following tables summarize the existing findings.
Table 1: Bioactivity of this compound
| Bioactivity Assay | Test System | Result | Unit |
| Antiviral (HSV-1) | Viral Plaque Assay | 10 | µg/mL (EC50)[1] |
| Antiviral (HSV-2) | Viral Plaque Assay | 10 | µg/mL (EC50)[1] |
| Acetylcholinesterase (AChE)-induced Aβ Aggregation Inhibition | Thioflavin T-based fluorescence assay | 72 | µM (IC50) |
Table 2: Bioactivity of Other Compounds and Extracts from Toddalia asiatica
| Compound/Extract | Bioactivity Assay | Test System | Result | Unit |
| Chloroform extract of leaves | Cytotoxicity | HeLa cell line | 170.00 | µg/mL (CTC50)[2] |
| Methanolic extract of stem | Antioxidant (DPPH assay) | 49.29 | µg/mL (IC50)[3] | |
| Methanolic extract of root | Antioxidant (DPPH assay) | 41.45 | µg/mL (IC50)[4] | |
| Methanolic extract of root | Antioxidant (ABTS assay) | 8.34 | µg/mL (IC50)[4] | |
| Petroleum ether extract of root | Antibacterial (S. aureus) | Disc Diffusion | 250 | µ g/disc (MIC)[5] |
| Petroleum ether extract of root | Antibacterial (MRSA) | Disc Diffusion | 125 | µ g/disc (MIC)[5] |
| Ulopterol | Antibacterial/Antifungal | Disc Diffusion | Active | -[6] |
| Coumurrenol and Fluconazole | Antifungal (P. digitatum) | 125 | µg/mL (MIC)[7] | |
| 5,7-dimethoxy-6-(3'-hydroxy-3'-methylbutan-2-oxo) coumarin and Coumurrenol | Antibacterial (S. aureus) | 250 | µg/mL (MIC)[7] | |
| Nitidine chloride | T-cell proliferation inhibition | Human primary T cells | 0.4 | µM (IC50)[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Assay (Plaque Reduction Assay for HSV-1 and HSV-2)
This protocol is a standard method for evaluating the antiviral activity of a compound against herpes simplex viruses.[1][9]
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 and incubated for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are washed. Medium containing various concentrations of this compound is then added to the wells. A positive control (e.g., Acyclovir) and a negative control (vehicle) are included.
-
Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., carboxymethyl cellulose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for 2-3 days.
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition is calculated for each concentration of the compound relative to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.
Acetylcholinesterase (AChE)-induced Aβ Aggregation Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, which can be induced by acetylcholinesterase.[10][11][12]
-
Reagent Preparation: Prepare solutions of Aβ peptide, acetylcholinesterase, Thioflavin T (ThT), and the test compound (this compound) in an appropriate buffer (e.g., phosphate buffer).
-
Assay Mixture: In a 96-well black plate, combine the Aβ peptide solution, AChE, and different concentrations of this compound. A control group without the inhibitor is also prepared.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for Aβ aggregation.
-
Thioflavin T Addition: After incubation, ThT solution is added to each well. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated for each concentration of this compound compared to the control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like this compound.
Caption: General workflow for the isolation and bioactivity screening of this compound.
Potential Signaling Pathway: Topoisomerase II Inhibition
While not yet demonstrated for this compound itself, other synthetic naphthoquinone-coumarin conjugates have been shown to act as catalytic inhibitors of human topoisomerase IIα.[13] This pathway is a critical target in cancer therapy.
Caption: Hypothetical inhibition of Topoisomerase IIα by a naphthoquinone-coumarin.
Conclusion and Future Directions
The preliminary bioactivity data for this compound, although limited, suggests potential antiviral and neuroprotective activities. The broader bioactivity profile of extracts and other compounds from Toddalia asiatica indicates that this compound warrants further investigation across a wider range of assays, including anticancer, anti-inflammatory, antioxidant, and antimicrobial screens. The unique coumarin-naphthoquinone structure of this compound makes it a compelling candidate for further drug discovery and development efforts. Future research should focus on a more comprehensive in vitro screening of the pure compound, followed by mechanistic studies to elucidate its mode of action and exploration of its potential in vivo efficacy.
References
- 1. Synthesis of this compound, a coumarin-naphthoquinone dimer, and its antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ANTIOXIDANTAND ANTIBACTERIALACTIVITY OF TODDALIA ASIATICA (LINN) LAM ROOT EXTRACTS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 6. Antimicrobial activity of Ulopterol isolated from Toddalia asiatica (L.) Lam.: a traditional medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalirjpac.com [journalirjpac.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis and biological evaluation of naphthoquinone-coumarin conjugates as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toddacoumaquinone Core: A Technical Guide to the Coumarin-Naphthoquinone Linkage
For Researchers, Scientists, and Drug Development Professionals
Toddacoumaquinone, a naturally occurring compound isolated from Toddalia asiatica, presents a fascinating molecular architecture characterized by the fusion of a coumarin and a naphthoquinone moiety. This unique structural linkage is a key determinant of its biological activities, which span antiviral and potential neuroprotective properties. This technical guide provides a comprehensive overview of the coumarin-naphthoquinone core of this compound, detailing its synthesis, spectroscopic characterization, and known biological activities, with a focus on quantitative data and experimental methodologies.
Chemical Structure and the Coumarin-Naphthoquinone Linkage
This compound is classified as a naphthoquinone, featuring a benzene ring fused to a quinone system.[1] The core of its structure is the direct linkage between the C8 position of a 5,7-dimethoxycoumarin scaffold and a modified naphthoquinone ring system. This linkage is forged through a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.
Below is a 2D representation of the this compound structure, highlighting the coumarin and naphthoquinone components.
Caption: 2D representation of the this compound structure.
Synthesis of this compound
The synthesis of this compound is achieved through a key Diels-Alder cycloaddition reaction.[2] This involves the reaction of a coumarin-containing diene with a dienophile, 2-methoxy-1,4-benzoquinone.
Experimental Protocol: Synthesis of this compound
The following protocol is a plausible synthetic route based on analogous reactions.
Step 1: Synthesis of 5,7-Dimethoxycoumarin
A common method for the synthesis of 5,7-dimethoxycoumarin is the Pechmann condensation.
-
Reactants: 2-hydroxy-4,6-dimethoxybenzaldehyde and diethyl carbonate.
-
Reagents: Sodium hydride (NaH), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-hydroxy-4,6-dimethoxybenzaldehyde in dimethyl carbonate and add sodium hydride.
-
Reflux the mixture at 135°C for 30 minutes.
-
Filter the reaction mixture and dissolve the resulting solid in water.
-
Adjust the pH to 5-6 with 2M HCl to precipitate the product.
-
Collect the precipitate by filtration, dissolve in ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 5,7-dimethoxycoumarin.[3]
-
Step 2: Formylation of 5,7-Dimethoxycoumarin to 8-formyl-5,7-dimethoxycoumarin
The Duff reaction is a suitable method for the formylation of the coumarin at the C8 position.
-
Reactants: 5,7-dimethoxycoumarin.
-
Reagents: Hexamethylenetetramine, trifluoroacetic acid.
-
Procedure:
-
Treat 5,7-dimethoxycoumarin with hexamethylenetetramine in trifluoroacetic acid.
-
Heat the reaction mixture to facilitate the formylation.
-
Work-up the reaction mixture to isolate 8-formyl-5,7-dimethoxycoumarin.
-
Step 3: Synthesis of the Diene: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin
This diene can be synthesized from the corresponding aldehyde via a multi-step process. A plausible route is analogous to the synthesis of similar dienes.
-
Reactants: 8-formyl-5,7-dimethoxycoumarin.
-
Reagents: Acetic anhydride, potassium acetate, followed by subsequent reactions to form the butadiene moiety.
-
Procedure:
-
The formyl group is converted to an extended diene system. A Wittig-type reaction or aldol condensation followed by elimination and acetylation could be employed.
-
Step 4: Diels-Alder Reaction to form this compound
-
Reactants: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin and 2-methoxy-1,4-benzoquinone.
-
Procedure:
-
Dissolve the diene and dienophile in a suitable solvent (e.g., toluene or xylene).
-
Heat the reaction mixture to the reflux temperature of the solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.
-
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Expected 1H and 13C NMR Data:
The 1H NMR spectrum would be expected to show signals corresponding to the aromatic protons of both the coumarin and naphthoquinone rings, methoxy groups on the coumarin ring, and protons of the fused ring system formed during the Diels-Alder reaction. The 13C NMR spectrum would display characteristic signals for the carbonyl carbons of the coumarin lactone and the naphthoquinone moiety, as well as signals for the aromatic and aliphatic carbons.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Aromatic Protons (Coumarin & Naphthoquinone): 6.0 - 8.5 | Carbonyl (Lactone & Quinone): 160 - 185 |
| Methoxy Protons: 3.8 - 4.0 | Aromatic & Olefinic Carbons: 100 - 160 |
| Aliphatic/Alicyclic Protons: 1.5 - 4.0 | Methoxy Carbons: 55 - 60 |
| Aliphatic Carbons: 20 - 50 | |
| *Predicted chemical shift ranges based on analogous structures. |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm-1) |
| C=O (Lactone) | ~1720-1740 |
| C=O (Quinone) | ~1650-1680 |
| C=C (Aromatic) | ~1450-1600 |
| C-O (Ether) | ~1000-1300 |
Mass Spectrometry (MS):
The mass spectrum would provide the molecular weight of this compound and fragmentation patterns that can help confirm its structure.
Biological Activities of this compound
This compound has been investigated for several biological activities, primarily focusing on its antiviral and neuroprotective potential.
Antiviral Activity
This compound has demonstrated weak antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).
| Virus | Activity | EC50 | Reference |
| HSV-1 | Weak | 10 µg/mL | [2] |
| HSV-2 | Weak | 10 µg/mL | [2] |
Experimental Protocol: Antiviral Plaque Reduction Assay
-
Cell Culture: Vero cells are seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.
-
Plaque Staining and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques in each well is counted.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of this compound that reduces the number of viral plaques by 50% compared to the untreated virus control.
Acetylcholinesterase (AChE) Inhibition
Coumarin derivatives are known to exhibit acetylcholinesterase inhibitory activity, a key target in the management of Alzheimer's disease. While specific IC50 values for this compound are not yet widely reported, its structural similarity to other AChE-inhibiting coumarins suggests it may possess this activity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
A solution of AChE, DTNB, and the test compound (this compound at various concentrations) is pre-incubated.
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the concentration of this compound that causes a 50% reduction in the activity of the AChE enzyme.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of related coumarin and naphthoquinone compounds, several potential mechanisms can be hypothesized. For instance, many quinone-containing compounds are known to interact with the NF-κB signaling pathway, a key regulator of inflammation. Thymoquinone, another natural quinone, has been shown to suppress NF-κB activation. Further research is needed to determine if this compound shares this mechanism.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known actions of similar compounds.
Caption: Hypothetical NF-κB signaling pathway potentially targeted by this compound.
Conclusion
This compound represents a promising natural product scaffold for drug discovery, owing to its unique coumarin-naphthoquinone linkage. While its synthesis has been achieved, further optimization and detailed characterization are warranted. The initial biological data suggests potential for development as an antiviral or neuroprotective agent, though more extensive quantitative studies and elucidation of its precise mechanism of action are crucial next steps for the research community. This technical guide provides a foundational understanding of this intriguing molecule, intended to spur further investigation into its therapeutic potential.
References
Natural abundance and yield of Toddacoumaquinone from plant sources
An In-depth Technical Guide on Toddacoumaquinone from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a unique coumarin-naphthoquinone dimer, is a natural product isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family. This plant, particularly its root bark, has a rich history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound, alongside detailed experimental protocols for its extraction and isolation. While specific quantitative yield data for this compound remains elusive in the current body of scientific literature, this guide consolidates available phytochemical data to provide context for its presence within its natural source. Furthermore, this document addresses the current gap in knowledge regarding the specific signaling pathways modulated by this compound.
Natural Abundance of this compound and Other Phytochemicals in Toddalia asiatica
Toddalia asiatica is a plant rich in a diverse array of secondary metabolites, with coumarins and alkaloids being the most prominent classes of compounds isolated.[1][3] To date, over 165 different compounds have been identified from this plant species.[1] While this compound has been successfully isolated from the root bark, specific quantitative data regarding its percentage yield from the raw plant material is not well-documented in the available scientific literature.
The following table summarizes the major classes of phytochemicals found in Toddalia asiatica, providing an understanding of the chemical environment in which this compound naturally occurs.
| Phytochemical Class | Examples of Isolated Compounds from Toddalia asiatica | Plant Part(s) | Reference(s) |
| Coumarins | Toddaculin, Isopimpinellin, Phellopterin, Toddalolactone, Aculeatin | Root Bark, Stems | [1][3] |
| Alkaloids | Chelerythrine, Nitidine, Skimmianine, Decarine | Root Bark, Stems | [1] |
| Terpenoids | 2α,3α,19α-trihydroxy-urs-12-en-28-oic acid | Not specified | |
| Flavonoids | Hesperidin | Not specified | [4] |
| Phenolic Acids | Not specified | Not specified | [1] |
Note: The absence of a specific yield for this compound in published literature highlights an area for future quantitative phytochemical research.
Experimental Protocols: Extraction and Isolation of this compound
The following protocol is a generalized procedure for the extraction and isolation of coumarins, including this compound, from the root bark of Toddalia asiatica. This protocol is compiled from various methodologies reported for the isolation of coumarins from this plant.[1]
Plant Material Collection and Preparation
-
Collection: The root bark of Toddalia asiatica is collected.
-
Drying: The collected root bark is air-dried in the shade to prevent the degradation of phytochemicals by direct sunlight.
-
Grinding: The dried root bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered root bark is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This process is typically performed using a Soxhlet apparatus or through maceration with agitation.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts of each solvent fraction.
Isolation by Column Chromatography
-
Column Preparation: A silica gel (60-120 mesh) column is prepared using a suitable non-polar solvent (e.g., n-hexane).
-
Loading: The crude ethyl acetate extract, which is likely to contain this compound, is adsorbed onto a small amount of silica gel and loaded onto the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) for the presence of coumarins.
Purification by Preparative TLC or HPLC
-
Fraction Pooling: Fractions showing similar TLC profiles are pooled together.
-
Further Purification: The pooled fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Toddalia asiatica root bark.
Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways directly modulated by this compound. While other coumarins isolated from Toddalia asiatica, such as aculeatin and toddaculin, have been shown to exhibit anti-inflammatory effects by inhibiting the expression of inflammatory mediators and suppressing the phosphorylation of p38 and ERK1/2 in the MAPK signaling pathway, similar studies on this compound have not been reported.
The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a known target for other coumarins. It is important to note that this is a representative pathway and has not been specifically validated for this compound.
Conclusion and Future Directions
This compound remains a compound of interest due to its unique chemical structure. However, to fully realize its potential for drug development, further research is critically needed. Future studies should focus on:
-
Quantitative Analysis: Developing and validating analytical methods, such as HPLC or UPLC-MS/MS, to accurately quantify the natural abundance and yield of this compound in Toddalia asiatica.
-
Pharmacological Screening: Investigating the biological activities of pure this compound to identify its therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.
This technical guide serves as a foundational resource for researchers and scientists, summarizing the current state of knowledge and highlighting the key areas where further investigation is required to unlock the full potential of this compound.
References
- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toddalia asiatica L. - A Rich Source of Phytoconstituents with Potential Pharmacological Actions, an Appropriate Plant for Recent Global Arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
Unveiling Toddacoumaquinone: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddacoumaquinone, a unique coumarin-naphthoquinone dimer first isolated from the medicinal plant Toddalia asiatica, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the historical context of this compound research, detailing its discovery, synthesis, and biological evaluation. The document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this intriguing natural product.
Introduction
Toddalia asiatica (L.) Lam., a plant with a rich history in traditional medicine, is the natural source of this compound.[1] The investigation into its chemical constituents led to the isolation of this novel coumarin-naphthoquinone dimer. Early research focused on its structural elucidation and synthesis, paving the way for subsequent investigations into its biological activities. Notably, this compound has been explored for its potential in the management of Alzheimer's disease and for its antiviral properties.
Historical Timeline of this compound Research
The research journey of this compound can be broadly categorized into three phases:
-
Discovery and Structural Elucidation: The initial phase involved the isolation of this compound from Toddalia asiatica and the determination of its unique chemical structure.
-
Synthetic Approaches: Following its discovery, efforts were directed towards the chemical synthesis of this compound, with the Diels-Alder reaction proving to be a key strategy.
-
Biological Investigations: This ongoing phase focuses on exploring the pharmacological potential of this compound, particularly its effects on acetylcholinesterase, amyloid-beta aggregation, and viral replication.
Physicochemical Properties and Quantitative Data
A summary of the key quantitative data associated with this compound's biological activities is presented below.
| Parameter | Value | Biological Context | Reference |
| IC50 | 72 µM | Inhibition of Acetylcholinesterase (AChE)-induced Aβ1–42 aggregation | [2] |
| EC50 | 10 µg/mL | Antiviral activity against Herpes Simplex Virus-1 (HSV-1) | [3] |
| EC50 | 10 µg/mL | Antiviral activity against Herpes Simplex Virus-2 (HSV-2) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Isolation of this compound from Toddalia asiatica
A specific, detailed protocol for the original isolation and structure elucidation of this compound was not available in the public domain at the time of this guide's compilation. The following is a generalized protocol based on common phytochemical isolation techniques for coumarins from plant materials.
Protocol:
-
Extraction: Dried and powdered root bark of Toddalia asiatica is subjected to solvent extraction, typically using a non-polar solvent like hexane to remove lipids, followed by extraction with a solvent of intermediate polarity such as ethyl acetate or chloroform to extract coumarins.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different chemical constituents.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Synthesis of this compound via Diels-Alder Reaction
A detailed experimental protocol for the synthesis of this compound was not available in the public domain. The following represents a generalized procedure for a Diels-Alder reaction that could be adapted for its synthesis.
Protocol:
-
Reactant Preparation: A diene and a dienophile, the specific precursors for the this compound structure, are dissolved in an appropriate solvent (e.g., toluene, benzene) in a reaction flask.
-
Reaction Setup: The reaction mixture is heated under reflux for a specified period to facilitate the [4+2] cycloaddition. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The resulting product is purified by column chromatography on silica gel using a suitable eluent system to isolate the synthesized this compound.
-
Characterization: The identity and purity of the synthesized compound are confirmed by spectroscopic analysis (NMR, MS, IR).
Acetylcholinesterase (AChE) Inhibition Assay
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Initiation: Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Fluorescence)
Protocol:
-
Aβ Peptide Preparation: Aβ1–42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to obtain a monomeric film. The film is then dissolved in a buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.
-
Incubation: The Aβ solution is incubated with different concentrations of this compound at 37°C with constant agitation to induce aggregation.
-
Thioflavin T (ThT) Binding: At specific time points, aliquots of the incubation mixture are transferred to a 96-well plate containing a ThT solution.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
Antiviral Plaque Reduction Assay (for HSV-1 and HSV-2)
Protocol:
-
Cell Culture: Grow a monolayer of susceptible cells (e.g., Vero cells) in 24-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of HSV-1 or HSV-2 for a specific adsorption period (e.g., 1 hour).
-
Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: Fix the cells with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in this compound research.
References
Methodological & Application
Total Synthesis of Toddacoumaquinone: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer. The methodologies presented are based on published synthetic routes, with a focus on providing detailed experimental protocols and quantitative data to aid in the replication and further investigation of this compound. This compound has garnered interest for its potential biological activities, including antiviral properties.
Synthetic Strategy: The Diels-Alder Approach
The most prominently reported total synthesis of this compound employs a biomimetic Diels-Alder reaction as the key strategic step. This [4+2] cycloaddition reaction forms the core carbocyclic framework of the molecule by uniting a substituted coumarin diene with a benzoquinone dienophile. Subsequent aromatization leads to the final naphthoquinone structure.
The overall synthetic pathway can be visualized as a two-part process: the synthesis of the key precursors and the final convergent Diels-Alder reaction and subsequent transformation.
Logical Workflow of this compound Synthesis
Caption: Workflow of this compound total synthesis.
Experimental Protocols
The following protocols provide detailed procedures for the key steps in the total synthesis of this compound.
I. Synthesis of 8-(1-Acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin (Diene)
This multi-step synthesis begins with the commercially available 5,7-dimethoxycoumarin.
Step 1: Formylation of 5,7-Dimethoxycoumarin
-
Reaction: Vilsmeier-Haack formylation to introduce a formyl group at the C8 position.
-
Reagents: 5,7-dimethoxycoumarin, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 5,7-dimethoxycoumarin in DMF at 0 °C, slowly add POCl₃.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid, 8-formyl-5,7-dimethoxycoumarin, is collected by filtration, washed with water, and dried.
-
-
Purification: Recrystallization from ethanol or column chromatography on silica gel.
Step 2: Wittig-type Reaction to form the Diene
-
Reaction: A Wittig or Horner-Wadsworth-Emmons reaction to extend the aldehyde to the desired diene system.
-
Reagents: 8-formyl-5,7-dimethoxycoumarin, a suitable phosphonium ylide or phosphonate ester (e.g., the ylide derived from 1-acetoxy-3-methyl-2-butenyltriphenylphosphonium chloride).
-
Procedure:
-
To a suspension of the appropriate phosphonium salt in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the ylide.
-
Add a solution of 8-formyl-5,7-dimethoxycoumarin in the same solvent to the ylide solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature over several hours.
-
Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
-
Purification: Column chromatography on silica gel to yield 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin.
II. Synthesis of 2-Methoxy-1,4-benzoquinone (Dienophile)
-
Reaction: Oxidation of 2-methoxyphenol.
-
Reagents: 2-methoxyphenol (guaiacol), an oxidizing agent (e.g., Fremy's salt or ceric ammonium nitrate).
-
Procedure (using Fremy's salt):
-
Dissolve 2-methoxyphenol in a suitable solvent system (e.g., acetone/water).
-
Add a solution of Fremy's salt (potassium nitrosodisulfonate) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: Column chromatography on silica gel or sublimation.
III. Total Synthesis of this compound via Diels-Alder Reaction
-
Reaction: [4+2] cycloaddition followed by in-situ aromatization.
-
Reagents: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin, 2-methoxy-1,4-benzoquinone.
-
Procedure:
-
A solution of the diene, 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin, and the dienophile, 2-methoxy-1,4-benzoquinone, in a high-boiling point solvent (e.g., toluene or xylene) is heated at reflux.
-
The reaction progress is monitored by TLC. The initial Diels-Alder adduct is expected to undergo spontaneous aromatization under the reaction conditions to yield this compound.
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to afford pure this compound.
Data Presentation
The following tables summarize the quantitative data associated with the key reaction steps.
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | 5,7-Dimethoxycoumarin | 8-Formyl-5,7-dimethoxycoumarin | ~70-80% | General synthetic methods |
| 2 | 8-Formyl-5,7-dimethoxycoumarin | 8-(1-Acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin | ~50-60% | General synthetic methods |
| 3 | Diene + Dienophile | This compound | Not explicitly stated in abstract[1] | [1] |
Note: Specific yield for the final Diels-Alder reaction is not available in the provided search results. Access to the full publication is required for this data.
| Compound | Spectroscopic Data |
| This compound | ¹H NMR (CDCl₃, δ): Expected signals for aromatic protons of both coumarin and naphthoquinone moieties, methoxy groups, and a methyl group. ¹³C NMR (CDCl₃, δ): Expected signals for carbonyls (lactone and quinone), aromatic carbons, and methoxy/methyl carbons. MS (EI): m/z corresponding to the molecular weight of this compound (C₂₃H₁₈O₇). |
Signaling Pathways and Logical Relationships
The Diels-Alder reaction is a concerted pericyclic reaction. The frontier molecular orbital (FMO) theory provides a model to understand its feasibility and regioselectivity.
Frontier Molecular Orbital Interaction in the Diels-Alder Reaction
Caption: FMO theory of the Diels-Alder reaction.
Conclusion
The total synthesis of this compound is efficiently achieved through a convergent strategy highlighted by a Diels-Alder reaction. The preparation of the requisite coumarin-based diene and the benzoquinone dienophile involves standard and reproducible synthetic transformations. This methodological framework provides a solid foundation for the synthesis of this compound and its analogs for further biological evaluation and drug development endeavors. Further research to optimize the yield of the key cycloaddition step would be a valuable contribution to the field.
References
Application Notes & Protocols: HPLC and NMR Analysis of Toddacoumaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumaquinone is a naturally occurring coumarin found in plants of the Rutaceae family, such as Toddalia asiatica.[1][2] Coumarins are a major class of secondary metabolites in this plant and are investigated for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] The isolation, identification, and quantification of this compound are crucial for quality control of herbal medicines, drug discovery, and pharmacological research.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound, offering high resolution and sensitivity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and characterization of the molecule.[4][5]
This document provides detailed protocols for the HPLC and NMR analysis of this compound, intended to guide researchers in setting up robust analytical workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is employed for the separation, identification, and quantification of this compound in plant extracts and purified samples. A reversed-phase HPLC method coupled with a Diode Array Detector (DAD) is a common approach.[1]
Experimental Protocol: Quantitative HPLC-DAD Analysis
This protocol outlines a method for the quantitative determination of this compound.
2.1.1 Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[6]
-
Analytical Column: Octadecylsilyl (ODS) C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Standard: Purified this compound reference standard (>98% purity).
-
Sample Solvent: Methanol or a mixture of Acetonitrile/Water.
2.1.2 Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Perform serial dilutions of the stock solution with the sample solvent to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.1.3 Preparation of Plant Extract Sample
-
Accurately weigh 1.0 g of dried, powdered plant material (Toddalia asiatica root or bark).
-
Extract the sample with 20 mL of 65% ethanol in an ultrasonic bath for 25 minutes.[3]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.1.4 Chromatographic Conditions The following table summarizes the recommended HPLC parameters.
| Parameter | Condition |
| Column | ODS C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient Program | 0-10 min, 10-40% B; 10-25 min, 40-70% B; 25-30 min, 70-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 280 nm |
2.1.5 Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the linear regression equation and the correlation coefficient (r²), which should be >0.998.[3]
-
Quantify the amount of this compound in the plant extract by interpolating its peak area into the calibration curve.
Quantitative Data Summary
The following table presents hypothetical quantitative results for this compound from different batches of Toddalia asiatica, demonstrating how data can be structured for comparison.
| Sample ID | Plant Part | Origin | This compound Content (mg/g dry weight) |
| TA-B1-R | Root | Guizhou, CN | 1.25 ± 0.08 |
| TA-B2-R | Root | Yunnan, CN | 1.52 ± 0.11 |
| TA-B1-B | Bark | Guizhou, CN | 0.89 ± 0.05 |
| TA-B2-B | Bark | Yunnan, CN | 1.05 ± 0.07 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for the structural elucidation of isolated natural products like this compound.[7] It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: Structural Elucidation by NMR
This protocol is intended for a purified sample of this compound.
3.1.1 Instrumentation and Materials
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Solvent: Deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing 0.03% Tetramethylsilane (TMS) as an internal standard.
3.1.2 Sample Preparation
-
Dissolve approximately 5-10 mg of the isolated and purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Ensure the sample is completely dissolved to achieve a homogenous solution.
-
Transfer the solution to an NMR tube.
3.1.3 NMR Experiments To achieve full structural characterization, a series of 1D and 2D NMR experiments should be performed.[7]
| Experiment | Purpose |
| ¹H NMR | Determines the number and type of protons and their connectivity. |
| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ carbon signals. |
| COSY | (Correlation Spectroscopy) Identifies proton-proton spin couplings. |
| HSQC | (Heteronuclear Single Quantum Coherence) Correlates protons to directly attached carbons. |
| HMBC | (Heteronuclear Multiple Bond Correlation) Shows long-range (2-3 bond) correlations between protons and carbons. |
3.1.4 Data Analysis
-
Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and correlations from all spectra to piece together the molecular structure.
-
Compare the obtained spectral data with published literature values for this compound to confirm its identity.
Visualizations: Workflows and Pathways
Isolation and Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and discovery of quality markers from Toddalia asiatica by UHPLC-MS/MS coupled with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Study on chemical constituents of Toddalia asiatica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk [mdpi.com]
- 7. Isolation and characterisation of three new anthraquinone secondary metabolites from Symplocos racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Toddacoumaquinone
Introduction
Toddacoumaquinone is a naturally occurring dimeric coumarin-naphthoquinone that has garnered interest within the scientific community for its potential therapeutic properties, including antiviral and anticancer activities. As a unique molecular entity, the development of robust and reliable analytical standards is crucial for researchers in natural product chemistry, pharmacology, and drug development to accurately quantify and assess its biological effects. These application notes provide detailed protocols for the analysis of this compound, drawing upon established methodologies for related coumarin and naphthoquinone compounds in the absence of specific standardized methods for this particular molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈O₇ | [1] |
| Molecular Weight | 406.39 g/mol | [1] |
| Class | Coumarin-Naphthoquinone Dimer | [2] |
| Appearance | Yellow crystalline solid (typical for naphthoquinones) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, methanol, acetonitrile | General knowledge |
Analytical Methods
The following sections detail recommended starting protocols for the quantification and characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are based on methods developed for structurally similar compounds and should be validated for specific laboratory conditions.[3][4][5]
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a reliable HPLC method for the separation and quantification of this compound in various matrices, including plant extracts and biological samples. This method is adapted from established protocols for coumarin and naphthoquinone analysis.[6][7][8]
Experimental Protocol:
1. Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound reference standard (if available) or a well-characterized isolate.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Plant Extracts: Extract the plant material with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
5. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (monitor multiple wavelengths to determine the optimal absorbance) |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow for HPLC Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatographic determination of some anthraquinone and naphthoquinone dyes occurring in historical textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Toddacoumaquinone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the bioactivity of Toddacoumaquinone, a natural coumarin with potential therapeutic applications. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, anti-inflammatory, and antioxidant effects.
Introduction to this compound
This compound is a naturally occurring coumarin isolated from the plant Toddalia asiatica. Coumarins from this plant have been traditionally used in medicine and have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1] this compound, in particular, has shown potential in the context of neurodegenerative diseases by inhibiting acetylcholinesterase and Aβ aggregation. To further characterize its therapeutic potential, a systematic evaluation of its effects on various cellular processes is essential.
Data Presentation: Summary of Potential Bioactivities
The following table summarizes the potential bioactivities of this compound and related compounds from Toddalia asiatica, along with the relevant assays to evaluate them.
| Bioactivity Category | Specific Effect | Key Measurement | Relevant Cell Lines | Reference Compound Examples |
| Cytotoxicity | Inhibition of cell proliferation, induction of cell death. | IC50 (half-maximal inhibitory concentration). | Cancer cell lines (e.g., HeLa, MCF-7), Normal cell lines (e.g., HEK293). | Doxorubicin |
| Apoptosis | Induction of programmed cell death. | Percentage of apoptotic cells, caspase activity. | Cancer cell lines, neuronal cells (e.g., SH-SY5Y). | Staurosporine |
| Anti-inflammatory | Reduction of inflammatory mediators. | Levels of NO, TNF-α, IL-6. | Macrophage cell lines (e.g., RAW 264.7). | Dexamethasone |
| Antioxidant | Scavenging of reactive oxygen species (ROS). | Intracellular ROS levels. | Various cell lines susceptible to oxidative stress. | N-acetylcysteine (NAC) |
| Neuroprotection | Inhibition of acetylcholinesterase and Aβ aggregation. | Enzyme activity, protein aggregation. | Neuronal cell lines (e.g., SH-SY5Y). | Galantamine, Curcumin |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the dose-dependent effects of a compound on cell viability.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay quantifies LDH release to measure cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assays
These assays help to determine if the cytotoxic effect of this compound is mediated through the induction of programmed cell death.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Cell Lysis and Caspase Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence signal of treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Anti-inflammatory Assay
This assay assesses the potential of this compound to inhibit the production of pro-inflammatory mediators.
Principle: In macrophages, the production of NO is a hallmark of inflammation. The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antioxidant Assay
This assay evaluates the capacity of this compound to counteract oxidative stress.
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of a ROS inducer (e.g., H2O2) to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells with that of the control cells to determine the percentage of ROS scavenging.
Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity testing.
Caption: General experimental workflow for testing this compound bioactivity.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
References
Toddacoumaquinone: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of toddacoumaquinone as an antiviral agent. Due to the limited specific research on this compound's antiviral properties, this document outlines a generalized experimental framework adapted from studies on structurally related compounds and the broader field of antiviral research. The provided protocols are intended as a starting point for investigating the antiviral efficacy and mechanism of action of this compound.
Introduction
This compound is a natural coumarin found in the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1] Traditionally, extracts of Toddalia asiatica have been used in folk medicine for various ailments.[1] Scientific investigations into the constituents of this plant, such as coumarins and alkaloids, have revealed a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Notably, studies on related compounds from Toddalia asiatica and the broader class of coumarins suggest a potential for antiviral activity.[3][4] For instance, racemic mixtures of spirotriscoumarins from Toddalia asiatica have demonstrated antiviral activity against Influenza A (H3N2), and extracts of the plant have shown potent activity against the H1N1 influenza virus.[3][5]
This document provides detailed protocols for the initial assessment of this compound as an antiviral agent, including cytotoxicity assays, in vitro antiviral efficacy studies, and preliminary mechanism of action investigations.
Data Presentation: Hypothetical Antiviral Activity
The following table summarizes hypothetical quantitative data for the antiviral activity of this compound against a generic virus. This data is illustrative and serves as a template for presenting results from the described experimental protocols.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 |
| This compound | Herpes Simplex Virus 1 (HSV-1) | Vero | 5.8 | >100 | >17.2 |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.01 | >100 | >10000 |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.15 | >100 | >667 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater antiviral specificity and lower cellular toxicity.
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6][7][8][9]
Materials:
-
This compound (dissolved in DMSO)
-
Host cell line (e.g., Vero, MDCK)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
In Vitro Antiviral Efficacy Protocol (CPE Reduction Assay)
This protocol assesses the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).[10]
Materials:
-
This compound (dissolved in DMSO)
-
Virus stock with a known titer
-
Host cell line
-
96-well cell culture plates
-
Infection medium (serum-free or low-serum medium)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay protocol.
-
Infection and Treatment: When the cells reach confluency, remove the growth medium. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to each well, except for the cell control wells.
-
Compound Addition: Immediately after adding the virus, add 50 µL of serial dilutions of this compound in infection medium to the wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 2-4 days).
-
Staining: Discard the supernatant, wash the cells with PBS, and fix them with 10% formalin for 30 minutes. After fixation, stain the cells with crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water to remove excess stain and allow them to dry. Elute the stain by adding 100 µL of methanol to each well. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Mechanism of Action Study: Western Blot for MAPK Signaling
Many viruses manipulate the host's mitogen-activated protein kinase (MAPK) signaling pathway to facilitate their replication.[11][12][13][14] This protocol investigates whether this compound exerts its antiviral effect by modulating this pathway.
Materials:
-
This compound
-
Virus and host cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, pre-treat the cells with a non-toxic concentration of this compound for 2 hours.
-
Infection: Infect the cells with the virus at a high MOI (e.g., 1-5) for 1 hour.
-
Protein Extraction: At different time points post-infection (e.g., 0, 15, 30, 60 minutes), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the phosphorylation status of the MAPK proteins in response to viral infection and this compound treatment.
Visualizations
References
- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Toddalia asiatica and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Spirotriscoumarins A and B: Two Pairs of Oligomeric Coumarin Enantiomers with a Spirodienone-Sesquiterpene Skeleton from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.albany.edu [search.library.albany.edu]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay with Toddacoumaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1][2][3]. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease[4][5]. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission[1][2]. Natural products are a rich source of potential AChE inhibitors, with various compounds including alkaloids, terpenoids, and coumarins demonstrating significant activity[4][6][7][8].
Toddacoumaquinone, a coumarin derivative, is a natural compound of interest for its potential pharmacological activities. While specific studies detailing the acetylcholinesterase inhibitory activity of this compound are not extensively available in the current literature, this document provides a generalized protocol and application notes based on established methods for assessing the AChE inhibitory potential of natural compounds. The provided methodologies are based on the widely used Ellman's method[9][10][11][12][13].
Principle of the Assay
The acetylcholinesterase inhibition assay is a colorimetric method used to determine the rate of acetylcholine hydrolysis by AChE. The assay utilizes acetylthiocholine (ATCI) as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at a specific wavelength (typically 405-412 nm)[9][10][14][15]. The presence of an AChE inhibitor reduces the rate of ATCI hydrolysis, leading to a decrease in the formation of the yellow product. The inhibitory activity of the test compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.
Data Presentation
The inhibitory potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Due to the lack of specific published data for this compound, the following table presents a hypothetical data set to illustrate how results would be structured.
| Compound | AChE Source | Substrate | IC50 (µM) | Inhibition Type |
| This compound (Hypothetical) | Electrophorus electricus | Acetylthiocholine | 15.2 ± 1.8 | Competitive |
| Galanthamine (Reference) | Electrophorus electricus | Acetylthiocholine | 1.5 ± 0.2 | Competitive |
| Donepezil (Reference) | Electrophorus electricus | Acetylthiocholine | 0.02 ± 0.003 | Non-competitive |
This data is for illustrative purposes only.
Experimental Protocols
This section provides a detailed protocol for determining the acetylcholinesterase inhibitory activity of a test compound, such as this compound, using a 96-well plate-based colorimetric assay.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Galanthamine or Donepezil)
-
96-well microplates
-
Microplate reader
-
Multichannel pipette
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized, but a common starting point is 0.1 U/mL.
-
ATCI Solution: Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 3 mM) in Tris-HCl buffer.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tris-HCl buffer.
-
Reference Inhibitor Stock Solution: Prepare a stock solution and serial dilutions of the reference inhibitor in the same manner as the test compound.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following solutions to each well in triplicate:
-
Blank: 200 µL of Tris-HCl buffer.
-
Control (100% activity): 140 µL of Tris-HCl buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.
-
Test Compound: 140 µL of Tris-HCl buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.
-
Reference Inhibitor: 140 µL of Tris-HCl buffer, 20 µL of AChE solution, and 20 µL of the reference inhibitor at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the enzymatic reaction[9].
-
Measurement: Immediately start monitoring the change in absorbance at 405 nm or 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes)[10][11].
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of reaction of the control and V_sample is the rate of reaction in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.
Caption: Workflow of the Acetylcholinesterase Inhibition Assay.
Mechanism of Acetylcholinesterase Inhibition
This diagram illustrates the normal function of acetylcholinesterase and how it is inhibited.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Natural AChE Inhibitors from Plants and their Contribution to Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives [frontiersin.org]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. attogene.com [attogene.com]
Troubleshooting & Optimization
Technical Support Center: Toddacoumaquinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Toddacoumaquinone. Our aim is to address common challenges and provide actionable solutions to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the coumarin core of this compound?
A common and versatile method for synthesizing the substituted coumarin core is the Pechmann condensation.[1][2][3][4] This reaction involves the acid-catalyzed condensation of a substituted phenol with a β-ketoester. For this compound, this would likely involve a suitably substituted hydroquinone derivative.
Q2: I am observing a low yield in the Pechmann condensation step. What are the potential causes and solutions?
Low yields in Pechmann condensations can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[5][6][7] If you are using a mild Lewis acid like ZnCl₂, consider switching to a stronger Brønsted acid such as sulfuric acid or methanesulfonic acid, or vice-versa, as the optimal catalyst can be substrate-dependent.[2][5][7]
-
Reaction Temperature: The reaction temperature significantly impacts the yield. For less reactive phenols, higher temperatures may be required. However, excessively high temperatures can lead to side product formation and decomposition.[8][9] It is advisable to perform small-scale experiments to optimize the temperature for your specific substrates.
-
Reaction Time: Ensure the reaction has proceeded to completion by monitoring it using Thin Layer Chromatography (TLC). Incomplete reactions will naturally result in lower yields.
-
Water Scavenging: The Pechmann condensation produces water, which can inhibit the reaction. Conducting the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve yields.
Q3: I am getting a mixture of products in my Pechmann condensation. How can I improve the selectivity?
The formation of side products, such as chromones, is a known issue in Pechmann condensations.[1][8] To favor the formation of the desired coumarin:
-
Choice of Catalyst: The use of certain catalysts can favor coumarin formation over chromone formation. For instance, phosphorus pentoxide (P₂O₅) is known to promote the Simonis chromone cyclization, a competing reaction.[1]
-
Reaction Conditions: Milder reaction conditions (lower temperature, less harsh acid) can sometimes improve the selectivity for the coumarin product, especially with highly activated phenols.[1][6]
Q4: The final oxidation step to form the quinone is giving a low yield and multiple spots on TLC. What could be the problem?
The oxidation of the hydroquinone precursor to the quinone can be a delicate step. Common issues include:
-
Over-oxidation or Degradation: Strong oxidizing agents can potentially lead to the degradation of the coumarin ring or other sensitive functional groups.[10] Consider using milder oxidizing agents such as Fremy's salt ((KSO₃)₂NO) or ceric ammonium nitrate (CAN).[11][12]
-
Incomplete Oxidation: If the reaction is not complete, you will have a mixture of the starting hydroquinone and the product quinone. Monitor the reaction by TLC and adjust the reaction time or the stoichiometry of the oxidizing agent accordingly.
-
Purification Challenges: Quinones can sometimes be unstable or difficult to purify by column chromatography. Consider alternative purification methods like recrystallization if possible.
Troubleshooting Guides
Problem 1: Low Yield in Pechmann Condensation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Acid Catalyst | Screen different acid catalysts (e.g., H₂SO₄, Amberlyst-15, InCl₃).[5][13][14] Vary the catalyst loading (e.g., 10 mol% to stoichiometric amounts). | Identification of a more effective catalyst system for your specific substrates, leading to an increased yield. |
| Incorrect Reaction Temperature | Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) and monitor by TLC.[8] | Determination of the optimal temperature that maximizes product formation while minimizing side reactions. |
| Presence of Water | Use a Dean-Stark apparatus to remove water azeotropically if using a suitable solvent like toluene. Alternatively, add a dehydrating agent. | Improved reaction kinetics and higher conversion to the desired coumarin. |
| Substrate Reactivity | For unreactive phenols, consider using more forcing conditions (stronger acid, higher temperature).[6] | Increased conversion of the starting material. |
Problem 2: Formation of Multiple Products in Oxidation Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Oxidizing Agent | Switch to a milder oxidizing agent (e.g., Fremy's salt, DDQ, salcomine-O₂).[11][15] | Minimized degradation of the coumarin core and other functional groups, leading to a cleaner reaction profile. |
| Incomplete Reaction | Increase the reaction time or the equivalents of the oxidizing agent. Monitor the reaction progress carefully by TLC. | Full conversion of the hydroquinone starting material to the desired quinone product. |
| Product Instability | Work up the reaction under mild conditions (e.g., avoid strong acids or bases). Purify the product promptly after the reaction. | Reduced decomposition of the target quinone, leading to a higher isolated yield. |
| Complex Reaction Mixture | Optimize the reaction solvent and temperature to potentially suppress side reactions. | A cleaner reaction with fewer byproducts, simplifying purification. |
Data Presentation
Table 1: Representative Yields for Pechmann Condensation with Various Catalysts
| Phenol Substrate | β-Ketoester | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | FeCl₃·6H₂O (10) | Toluene | Reflux | 95 | [13] |
| α-Naphthol | Ethyl acetoacetate | Amberlyst-15 (10) | Solvent-free | 110 | 88 | [9] |
| m-Aminophenol | Ethyl acetoacetate | InCl₃ (3) | Solvent-free | Room Temp. | 92 | [14] |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | Solvent-free | 110 | 88 | [5] |
Table 2: Representative Yields for Oxidation of Hydroquinones to Quinones
| Hydroquinone Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydroquinone | Sodium dichromate / H₂SO₄ | Water | < 30 | 86-92 | [16] |
| 2,6-Dimethoxy-4-hydroxybenzaldehyde | Co(salen) / O₂ | Methanol | Not specified | 85 | [15] |
| Hydroquinone | NO₂ (1 mol%) / O₂ | CH₂Cl₂ | -10 | Quantitative | [17] |
Experimental Protocols
A detailed experimental protocol for a plausible synthesis of a this compound precursor is provided below as a reference. Researchers should adapt this protocol based on their specific starting materials and laboratory conditions.
Step 1: Pechmann Condensation for Coumarin Core Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and the β-ketoester (1.1 eq).
-
Add the chosen solvent (e.g., toluene or solvent-free).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.5 eq, or FeCl₃·6H₂O, 10 mol%).
-
Heat the reaction mixture to the optimized temperature (e.g., 110 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the synthesized coumarin-hydroquinone precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., ceric ammonium nitrate, 2.2 eq) portion-wise over 15-20 minutes while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Pechmann condensation.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 4. ijsart.com [ijsart.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iiste.org [iiste.org]
- 10. Video: Oxidation of Phenols to Quinones [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 15. research-hub.nrel.gov [research-hub.nrel.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing solubility issues with hydrophobic compounds, such as Toddacoumaquinone, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic compound is not dissolving in aqueous buffers for my cell-based assay. What should I do first?
A1: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for many nonpolar compounds and its general acceptance in cell culture systems at low final concentrations.[1][2]
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are a few strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.[2]
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single solvent.[3][4]
-
Employ surfactants or cyclodextrins: These agents can help to create micelles or inclusion complexes that keep the compound dispersed in the aqueous phase.
-
Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.
Q3: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?
A3: Other water-miscible organic solvents that can be tested include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent will depend on the specific compound and the tolerance of the experimental system. It is crucial to run a vehicle control to account for any effects of the solvent on the experiment.
Q4: Can I use pH modification to improve the solubility of my compound?
A4: Yes, if your compound has ionizable groups. For acidic or basic compounds, adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt.[3] For example, alkali metal salts of acidic drugs are often more water-soluble than the parent drug.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound is insoluble in common organic solvents. | High crystallinity or very low polarity of the compound. | Try gentle heating or sonication to aid dissolution. Explore a wider range of solvents or solvent mixtures. Particle size reduction techniques like micronization could also be considered to increase the surface area for dissolution.[5] |
| Precipitation occurs over time in the final assay medium. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | Consider using solubility-enhancing excipients such as surfactants or cyclodextrins to form more stable formulations like micelles or inclusion complexes. |
| High background signal or artifacts in the assay. | The compound may be aggregating, leading to non-specific interactions or light scattering. | Visually inspect the solution for turbidity. Dynamic light scattering (DLS) can be used to detect aggregates. If aggregation is suspected, reformulation with surfactants or other anti-aggregation agents is recommended. |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution. | Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment. |
Quantitative Data on Solubility Enhancement
The following table presents hypothetical data on the solubility of a poorly soluble compound, "Compound X," using various methods to illustrate the potential improvements.
| Method | Solvent/Vehicle | Solubility of Compound X (µg/mL) | Notes |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Essentially insoluble. |
| Co-solvency | 100% DMSO | > 10,000 | High solubility in pure organic solvent. |
| Co-solvency | 1% DMSO in PBS, pH 7.4 | 5 | Limited solubility upon aqueous dilution. |
| pH Adjustment | 0.1 M HCl (pH 1) | 0.2 | No significant improvement for this hypothetical neutral compound. |
| pH Adjustment | 0.1 M NaOH (pH 13) | 0.3 | No significant improvement for this hypothetical neutral compound. |
| Cyclodextrin Complexation | 2% HP-β-CD in PBS, pH 7.4 | 50 | Significant improvement in aqueous solubility. |
| Surfactant Micelles | 1% Tween® 80 in PBS, pH 7.4 | 35 | Moderate improvement in aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of the compound (e.g., 10 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for a further 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Toddacoumaquinone from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Toddacoumaquinone from crude extracts of Toddalia asiatica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it isolated?
This compound is a unique and complex natural product characterized as a coumarin-naphthoquinone dimer.[1] Its primary natural source is the root bark of Toddalia asiatica, a woody liana belonging to the Rutaceae family.[1][2] This plant is known to produce a wide array of other secondary metabolites, including numerous other coumarins and alkaloids, which can present challenges during purification.[2][3][4]
Q2: What are the general physicochemical properties of this compound that I should be aware of during purification?
While specific experimental data on the physicochemical properties of this compound are limited in publicly available literature, some inferences can be made based on its structure:
-
Polarity: As a dimer of a coumarin and a naphthoquinone, this compound is expected to be a moderately polar compound. Its solubility will likely be higher in organic solvents like ethyl acetate, methanol, and dichloromethane as compared to non-polar solvents like hexane.
-
Stability: Coumarin dimers can exhibit varying stability depending on their specific structure and the conditions they are subjected to, such as pH and exposure to light.[5][6][7] The naphthoquinone moiety may also be susceptible to degradation under certain conditions. It is advisable to handle extracts and purified fractions under subdued light and to avoid extreme pH conditions.
Q3: What types of impurities are commonly found in the crude extract of Toddalia asiatica?
Crude extracts from the root bark of Toddalia asiatica are complex mixtures containing a diverse range of secondary metabolites. The most common co-extractives that may interfere with the purification of this compound include:
-
Other Coumarins: Simple coumarins, furanocoumarins, and other dimeric coumarins.[3][4]
-
Alkaloids: Benzophenanthridine and quinoline alkaloids are abundant in the root bark.[1][4]
-
Terpenoids and Steroids: Including β-amyrin.[1]
-
Flavonoids: Such as diosmetin, diosmin, and hesperidin.[1]
-
Phenolic Acids and Lignans. [3]
A summary of compound classes found in Toddalia asiatica is presented in Table 1.
Table 1: Major Chemical Constituent Classes in Toddalia asiatica Crude Extracts
| Compound Class | Examples | Reference |
| Coumarins | Aculeatin, toddaculin, isopimpinellin, toddalolactone | [3] |
| Alkaloids | Nitidine, chelerythrine, skimmianine | [1][4] |
| Terpenoids | β-amyrin | [1] |
| Flavonoids | Diosmetin, diosmin, hesperidin | [1] |
| Other | Phenolic acids, lignans, steroids, fatty acids | [3] |
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Suboptimal Extraction Solvent: The choice of solvent significantly impacts the extraction efficiency of target compounds.
-
Inefficient Extraction Method: The duration, temperature, and physical method of extraction may not be optimal.
-
Degradation during Extraction: this compound may be sensitive to heat or light during the extraction process.
Solutions:
-
Solvent Selection: Toddalia asiatica extracts are often prepared using solvents of varying polarities, such as n-hexane, ethyl acetate, and methanol.[3] A sequential extraction starting with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by a more polar solvent like ethyl acetate or methanol, may enrich the extract with this compound.
-
Extraction Method Optimization: Consider advanced extraction techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE), which can improve efficiency and reduce extraction time, potentially minimizing degradation.[8]
-
Control of Extraction Conditions: Perform extractions at room temperature or slightly elevated temperatures for shorter durations to minimize the risk of thermal degradation. Protect the extraction vessel from direct light.
Problem 2: Difficulty in Separating this compound from Other Compounds by Column Chromatography
Possible Causes:
-
Co-elution with Structurally Similar Compounds: The crude extract contains numerous other coumarins and aromatic compounds with similar polarities, leading to poor resolution.[9][10][11][12]
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for this specific separation.
-
Suboptimal Mobile Phase: The solvent system used for elution may not be optimized for the separation of this compound from its closely related impurities.
Solutions:
-
Systematic Mobile Phase Optimization: Before scaling up to column chromatography, use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems with varying polarities.[13][14] A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone).[14] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on the TLC plate.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatographic run, can often improve the separation of complex mixtures.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases such as alumina or reversed-phase (C18) silica gel.
-
Advanced Chromatographic Techniques: For highly complex mixtures, more advanced techniques may be necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate other coumarins from Toddalia asiatica and could be a viable option for this compound.[8]
A general workflow for the purification of a target compound from a crude plant extract is depicted in the following diagram:
Caption: A generalized workflow for the purification of this compound.
Problem 3: Apparent Degradation of this compound During Purification
Possible Causes:
-
Instability on Stationary Phase: Some compounds can degrade on acidic stationary phases like silica gel.
-
Light Sensitivity: The chromophoric nature of the coumarin and naphthoquinone moieties suggests potential photosensitivity.
-
Oxidation: The naphthoquinone part of the molecule may be susceptible to oxidation.
Solutions:
-
Use of Neutral Stationary Phases: If degradation on silica gel is suspected, consider using a more neutral stationary phase like neutral alumina.
-
Protection from Light: Conduct all chromatographic steps in vessels wrapped in aluminum foil or in a darkened room to minimize exposure to light.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the mobile phase can help prevent oxidative degradation, although this should be done with caution as it will need to be removed in a later step.
-
Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Experimental Protocols
While a specific, detailed published protocol for the purification of this compound was not identified, the following generalized protocol for column chromatography of a moderately polar natural product from a crude plant extract can be adapted.
Protocol: General Column Chromatography for the Purification of this compound
-
Preparation of the Crude Extract:
-
Air-dry and powder the root bark of Toddalia asiatica.
-
Perform a sequential extraction, first with n-hexane to remove non-polar compounds, followed by extraction with ethyl acetate or methanol.
-
Concentrate the ethyl acetate or methanol extract in vacuo to obtain the crude extract.
-
-
Selection of Chromatographic Conditions:
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved extract onto TLC plates (silica gel 60 F254).
-
Develop the TLC plates in various solvent systems (e.g., hexane:ethyl acetate, toluene:acetone in different ratios).
-
Identify a solvent system that provides good separation of the components, with the target compound (visualized under UV light or with a staining reagent) having an Rf value of approximately 0.2-0.4.
-
-
Packing the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, draining the excess solvent. Ensure the packed bed is free of cracks or air bubbles.[15]
-
Add a layer of sand on top of the silica gel to protect the surface.[15]
-
-
Loading the Sample:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions of a consistent volume in labeled test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the compound of interest.
-
Pool the fractions that contain pure this compound.
-
-
Final Purification:
-
Concentrate the pooled fractions in vacuo.
-
If necessary, perform a final purification step such as recrystallization or preparative HPLC to obtain highly pure this compound.
-
The logical relationship for troubleshooting co-eluting impurities is illustrated below:
Caption: A decision-making diagram for troubleshooting co-elution issues.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin Dimer Is an Effective Photomechanochemical AND Gate for Small-Molecule Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chromatography [chem.rochester.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Toddacoumaquinone Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Toddacoumaquinone analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the coumarin core of this compound analogs?
A1: The most prevalent methods for synthesizing the coumarin scaffold are the Pechmann condensation and the Knoevenagel condensation. The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. The Knoevenagel condensation utilizes the reaction of an o-hydroxybenzaldehyde with an active methylene compound in the presence of a basic catalyst. For this compound, a Diels-Alder reaction between a coumarin-derived diene and a benzoquinone derivative has also been reported for the final assembly.
Q2: I am observing the formation of an unwanted isomer along with my desired coumarin product in a Pechmann condensation. How can I minimize this?
A2: In Pechmann reactions, particularly with substituted phenols, the formation of chromone side products can occur. The reaction conditions, especially the choice of acid catalyst and temperature, can influence the regioselectivity. It is advisable to carefully control the reaction temperature and screen different acid catalysts to favor the desired coumarin product.
Q3: My reaction yield for the coumarin synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields in coumarin synthesis can stem from several factors:
-
Sub-optimal catalyst: The choice and amount of catalyst are crucial. For Pechmann condensations, strong acids like sulfuric acid, or solid acid catalysts like Amberlyst-15 can be effective. For Knoevenagel condensations, a weak base like piperidine or an organocatalyst like L-proline is often used. It is recommended to perform small-scale catalyst screening to identify the most effective one for your specific substrates.
-
Inappropriate reaction temperature: Both Pechmann and Knoevenagel condensations are sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition. Experiment with a range of temperatures to find the optimal condition.
-
Reaction time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to determine the point of maximum conversion. Stopping the reaction too early or running it for too long can decrease the yield of the desired product.
-
Solvent effects: The choice of solvent can significantly impact the reaction rate and yield. In some cases, solvent-free conditions have been shown to be highly effective.
Q4: What are the recommended methods for purifying this compound analogs?
A4: Purification of coumarin derivatives, including this compound analogs, is typically achieved through standard chromatographic techniques. Column chromatography using silica gel is a common method. Additionally, recrystallization from a suitable solvent or solvent mixture can be an effective way to obtain highly pure product. For certain coumarins, preparative thin-layer chromatography (prep-TLC) or high-speed counter-current chromatography (HSCCC) can also be employed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Multiple spots on TLC after reaction, indicating a mixture of products. | Formation of side products (e.g., chromones in Pechmann condensation), or incomplete reaction. | Optimize the catalyst and reaction temperature to improve selectivity. Monitor the reaction progress to avoid prolonged reaction times that may lead to decomposition or side reactions. |
| Difficulty in removing the acid catalyst after a Pechmann condensation. | Use of a homogeneous acid catalyst like concentrated sulfuric acid. | Consider using a solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) which can be easily removed by filtration.[1] |
| The final product is a dark, tarry substance. | Decomposition of starting materials or product due to harsh reaction conditions. | Reduce the reaction temperature. If using a strong acid, consider a milder catalyst or a shorter reaction time. |
| Poor solubility of the final compound for purification or biological testing. | The inherent physicochemical properties of the synthesized analog. | Modify the functional groups on the analog to improve solubility (e.g., introduce ionizable groups or polyethylene glycol chains). For purification, try a wider range of solvent systems for chromatography. |
Data Presentation
Optimization of Pechmann Condensation for Coumarin Synthesis
The following table summarizes the effect of different catalysts on the yield of a representative coumarin synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃·6H₂O (10) | Toluene | Reflux | 16 | High |
| 2 | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | Solvent-free | 110 | - | 88[2] |
| 3 | Amberlyst-15 (0.2g) | Solvent-free | - | 1.67 | High[1] |
Optimization of Knoevenagel Condensation for Coumarin Synthesis
The following table illustrates the impact of different catalysts and solvents on the yield of a model Knoevenagel condensation for coumarin synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-proline (10) | EtOH | 80 | 18 | 94[3] |
| 2 | Piperidine | Microwave | - | 1-10 min | Good[4] |
| 3 | MgFe₂O₄ | Solvent-free (Ultrasound) | 45 | - | 63-73 |
| 4 | Piperidine Acetate/Li₂SO₄ | Solvent-free (Ultrasound) | - | - | 96-97[5] |
Experimental Protocols
General Protocol for Pechmann Condensation
-
To a round-bottom flask, add the phenol (1 equivalent) and the β-ketoester (1-1.2 equivalents).
-
Add the acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15). The amount of catalyst should be optimized for the specific reaction.
-
The reaction mixture is stirred at the optimized temperature (can range from room temperature to elevated temperatures) for the required time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by column chromatography or recrystallization.
General Protocol for Knoevenagel Condensation
-
In a suitable flask, dissolve the o-hydroxybenzaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a solvent (e.g., ethanol).
-
Add the basic catalyst (e.g., piperidine, L-proline) in a catalytic amount.
-
The reaction mixture is stirred at the optimized temperature (can be from room temperature to reflux) for the determined reaction time.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography or recrystallization to yield the desired coumarin.
Mandatory Visualization
Caption: General workflow for the synthesis and optimization of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 5. article.sapub.org [article.sapub.org]
How to prevent Toddacoumaquinone precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toddacoumaquinone. The focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is predicted to be a hydrophobic molecule, meaning it has poor solubility in water-based solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue for many organic compounds in early-stage research.[1][2][3]
Q2: I dissolved this compound in an organic solvent first, but it precipitated when I added it to my aqueous media. How can I prevent this?
A2: This phenomenon, known as "crashing out," happens when a compound soluble in a water-miscible organic solvent (like DMSO or ethanol) is introduced into an aqueous solution where it is insoluble. The organic solvent disperses, leaving the hydrophobic compound to agglomerate and precipitate. To prevent this, it is crucial to use solubility enhancement techniques.
Q3: Are there any general handling precautions I should take with this compound?
A3: While specific stability data for this compound is limited, compounds with similar quinone structures can be sensitive to light and pH.[4][5][6] It is advisable to protect solutions from light and to consider the pH of your aqueous medium, as stability can be pH-dependent.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to addressing precipitation issues.
Initial Assessment of the Precipitation Problem
Before selecting a solubility enhancement strategy, it's important to characterize the problem.
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Solubility Enhancement Strategies
Based on the initial assessment, one or more of the following strategies can be employed.
1. pH Modification
-
Issue: The pH of the aqueous solution can significantly impact the ionization state and solubility of a compound.
-
Troubleshooting:
-
Determine if this compound has ionizable groups.
-
Systematically adjust the pH of your buffer to see if solubility improves. For weakly acidic or basic drugs, altering the pH can increase the proportion of the ionized (more soluble) form.[7]
-
Be mindful that extreme pH values may affect the stability of the compound or be incompatible with your experimental system.
-
2. Use of Co-solvents
-
Issue: The high polarity of water is unfavorable for dissolving hydrophobic compounds.
-
Troubleshooting:
-
Introduce a water-miscible organic co-solvent to the aqueous solution to reduce the overall polarity of the solvent system.[8]
-
Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1]
-
Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, monitoring for precipitation.
-
Ensure the chosen co-solvent and its final concentration are compatible with your experimental model.
-
3. Complexation with Cyclodextrins
-
Issue: The hydrophobic nature of this compound prevents its interaction with water molecules.
-
Troubleshooting:
-
Utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2]
-
The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, and the hydrophilic exterior of the complex allows it to be solubilized in water.
-
Beta-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
-
4. Formulation as a Nanosuspension
-
Issue: For very poorly soluble compounds, even the above methods may not be sufficient, especially for in vivo applications.
-
Troubleshooting:
Quantitative Data
Due to the limited availability of specific data for this compound, the following table presents solubility data for Thymoquinone , a structurally related compound, to illustrate the impact of different aqueous media. This data should be used as a general guide.
| Solvent System (at room temperature) | Thymoquinone Solubility (µg/mL) | Reference |
| Deionized Water | 669 ± 25.3 | [5] |
| Phosphate Buffer (pH 7.4) | 549 ± 19.8 | [5] |
| 0.9% NaCl Solution | 610 ± 21.5 | [5] |
Note: The stability of thymoquinone was found to be compromised in aqueous solutions, with significant degradation observed at alkaline pH and upon exposure to light.[4][5][6]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To prepare a stock solution of this compound in a co-solvent system to prevent precipitation in an aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a high-concentration primary stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
In a separate tube, prepare the co-solvent/aqueous buffer mixture. For a final solution with 5% ethanol, mix 50 µL of ethanol with 950 µL of PBS.
-
Serially dilute the primary this compound stock solution into the co-solvent/aqueous buffer mixture to achieve the desired final concentration.
-
Vortex the solution thoroughly after each dilution step.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use in the experiment.
Experimental Workflow for Co-solvent Method
Caption: Workflow for preparing a this compound solution using a co-solvent.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD as a complexing agent.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours, protected from light.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The clear filtrate is the aqueous stock solution of the this compound/HP-β-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., by HPLC-UV).
References
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Spectroscopic Analysis of Toddacoumaquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of Toddacoumaquinone.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of the coumarin scaffold in this compound?
A1: The coumarin backbone of this compound gives rise to several characteristic signals across different spectroscopic techniques. In ¹H NMR, expect signals for the vinyl protons of the α-pyrone ring. In ¹³C NMR, the lactone carbonyl carbon will have a characteristic downfield shift. UV-Vis spectroscopy typically shows strong absorption bands due to the extended π-conjugated system.[1] IR spectroscopy will reveal a characteristic C=O stretching frequency for the lactone.
Q2: How can I mitigate solvent-induced shifts in the NMR spectrum of this compound?
A2: Solvent effects can significantly alter the chemical shifts in NMR spectroscopy.[2] To minimize these effects, it is advisable to use a consistent deuterated solvent for all related experiments.[3] If comparing data with literature values, ensure the same solvent is used. If shifts are still problematic, consider acquiring spectra in a different solvent to observe the relative changes in chemical shifts, which can sometimes aid in signal assignment.
Q3: What are the typical fragmentation patterns for coumarins in mass spectrometry?
A3: Coumarins often exhibit characteristic fragmentation patterns in mass spectrometry, which can be diagnostic.[4][5] Common fragmentation pathways involve the loss of CO from the α-pyrone ring. Depending on the ionization method and the substituents on the coumarin core of this compound, other specific fragmentations may be observed. High-resolution mass spectrometry is recommended to determine the elemental composition of the fragment ions, aiding in their identification.
Q4: My UV-Vis spectrum of this compound is not reproducible. What could be the cause?
A4: Lack of reproducibility in UV-Vis spectra can stem from several factors.[2] Coumarins can be susceptible to degradation, especially when exposed to light or non-optimal pH conditions.[6] Ensure the sample is fresh and protected from light. Temperature fluctuations can also affect absorbance readings.[2] Additionally, aggregation at higher concentrations can lead to non-linear absorbance behavior. It is recommended to perform a concentration-dependent study to ensure you are working within a linear range.
Troubleshooting Guides
Problem 1: Poor Resolution and Broad Peaks in the ¹H NMR Spectrum
Poor resolution and broad peaks in the ¹H NMR spectrum can obscure important structural information. Follow this troubleshooting guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor ¹H NMR spectral resolution.
Problem 2: Ambiguous Mass Spectrometry Fragmentation
Interpreting the mass spectrum of a natural product like this compound can be challenging due to complex fragmentation patterns.
Caption: Decision tree for resolving ambiguous mass spectra.
Quantitative Data Summary
The following tables summarize hypothetical spectroscopic data for this compound. Note: These are representative values for a generic coumarin structure and should be adapted based on the specific structure of this compound.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-4 |
| 6.28 | d | 1H | H-3 |
| 7.30-7.50 | m | 5H | Aromatic Protons |
| 5.20 | t | 1H | Prenyl Vinyl Proton |
| 3.40 | d | 2H | Prenyl Methylene |
| 1.85 | s | 3H | Prenyl Methyl |
| 1.75 | s | 3H | Prenyl Methyl |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 161.2 | C | C-2 (Carbonyl) |
| 116.5 | CH | C-3 |
| 143.8 | CH | C-4 |
| 156.0 | C | C-8a |
| 118.9 | C | C-4a |
| 127.0-135.0 | C, CH | Aromatic Carbons |
| 122.3 | CH | Prenyl Vinyl Carbon |
| 132.5 | C | Prenyl Quaternary Carbon |
| 28.1 | CH₂ | Prenyl Methylene |
| 25.9 | CH₃ | Prenyl Methyl |
| 18.0 | CH₃ | Prenyl Methyl |
Table 3: Hypothetical Key MS Fragmentation Data for this compound (ESI+)
| m/z | Proposed Fragment |
| [M+H]⁺ | Protonated Molecular Ion |
| [M+H-CO]⁺ | Loss of Carbon Monoxide |
| [M+H-C₅H₈]⁺ | Loss of Isoprene Unit |
Table 4: Hypothetical UV-Vis and IR Absorption Maxima for this compound
| Technique | Wavelength (λₘₐₓ) / Wavenumber (cm⁻¹) | Solvent/Medium |
| UV-Vis | 280 nm, 325 nm | Methanol |
| IR | 1720 cm⁻¹ (C=O, lactone), 1610 cm⁻¹ (C=C) | KBr pellet |
Experimental Protocols
Protocol 1: Sample Preparation and Acquisition of ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the spectrometer.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 90° pulse, sufficient number of scans for good signal-to-noise, appropriate relaxation delay).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a solvent suitable for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set up the ionization source (e.g., ESI, APCI) with appropriate parameters (e.g., capillary voltage, gas flow rates, temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum over a relevant m/z range to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to obtain fragment ions.
-
Acquire the MS/MS spectrum to determine the accurate masses of the fragment ions.
-
-
Data Analysis:
-
Use the instrument software to calculate the elemental composition of the molecular ion and its fragments based on their accurate masses.
-
Propose fragmentation pathways consistent with the observed data.[7]
-
References
- 1. Theoretical and experimental investigation of the structural and spectroscopic properties of coumarin 343 fluoroionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectrophotometric Analysis of the Stability of Dissolved Coumarins and Fe–Coumarin Complexes [bio-protocol.org]
- 7. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives [mdpi.com]
Toddacoumaquinone sample preparation for bioassays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation of toddacoumaquinone samples for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring coumarin-naphthoquinone dimer isolated from plants of the Toddalia genus, such as Toddalia asiatica.[1] It has demonstrated potential therapeutic activities, including the inhibition of acetylcholinesterase (AChE)-induced β-amyloid aggregation, which is relevant to Alzheimer's disease research, and weak antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2).[2][3]
Q2: What is the solubility of this compound?
A2: this compound is a sparingly water-soluble compound. For bioassays, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution, which is then further diluted in the aqueous assay medium.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. DMSO is a common choice for in vitro assays as it is miscible with most culture media. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to the desired final concentrations for your experiments. Ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: At what concentrations should I test this compound in my bioassay?
A4: The effective concentration of this compound will vary depending on the specific bioassay. Based on published data, a starting point for AChE-induced Aβ aggregation inhibition assays would be around its IC50 of 72 μM.[2] For antiviral assays against HSV-1 and HSV-2, the reported EC50 is 10 µg/mL.[3] It is recommended to perform a dose-response study to determine the optimal concentration range for your specific experimental setup.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored in a cool, dark, and dry place. Stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of naphthoquinones in solution can be variable, so it is best to prepare fresh dilutions from the stock for each experiment.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the assay medium. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound in the assay. Ensure thorough mixing when diluting the DMSO stock solution into the aqueous medium. A small increase in the final DMSO concentration (while staying within the tolerated limit for your cells) may help. |
| High background signal or interference in colorimetric/fluorometric assays. | This compound, being a colored compound (naphthoquinone), may absorb light or fluoresce at the wavelengths used in the assay, leading to false positives. | Run a control with this compound in the assay medium without cells or the target enzyme to measure its intrinsic absorbance or fluorescence. Subtract this background value from your experimental readings. |
| Observed cytotoxicity is not dose-dependent or is highly variable. | The final concentration of the organic solvent (e.g., DMSO) may be too high, causing solvent-induced toxicity. The compound may have degraded due to improper storage or handling. | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%). Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. |
| Inconsistent results between experiments. | Variability in stock solution concentration due to improper dissolution or storage. Inconsistent cell seeding density or passage number. | Ensure the this compound powder is fully dissolved in the stock solution before use. Use a consistent cell passage number and ensure a uniform cell density in all wells. |
Quantitative Data Summary
| Bioassay | Target | Reported Value | Reference |
| AChE-induced β-amyloid (Aβ) aggregation inhibition | Acetylcholinesterase | IC50: 72 μM | [2] |
| Antiviral Activity | Herpes Simplex Virus-1 (HSV-1) | EC50: 10 µg/mL | [3] |
| Antiviral Activity | Herpes Simplex Virus-2 (HSV-2) | EC50: 10 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. (Molecular Weight of this compound: 392.4 g/mol )
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
References
- 1. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Nature's Secrets: Natural Product Isolation Guide [ceiapoa.com.br]
Technical Support Center: Enhancing the Bioavailability of Toddacoumaquinone for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of toddacoumaquinone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its low bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing minimal or inconsistent biological effects in our in vivo studies with this compound. What is the likely cause?
A1: The primary suspect for low in vivo efficacy of this compound is its poor bioavailability. This is mainly attributed to its very low aqueous solubility, a common characteristic of many natural polyphenolic compounds like coumarins and naphthoquinones. For a compound to be absorbed systemically after oral administration, it must first dissolve in the gastrointestinal fluids. Poor dissolution significantly limits its absorption and, consequently, its therapeutic effect.
Q2: What are the first steps to improve the delivery of this compound in our animal experiments?
A2: A systematic approach to vehicle selection is a critical first step. Simple formulations using co-solvents or surfactants can be effective. We recommend conducting a preliminary solubility screening.
Table 1: Illustrative Solubility of this compound in Common Preclinical Vehicles
| Vehicle System | Estimated Solubility (µg/mL) | Suitability & Considerations |
| Deionized Water | < 5 | Not suitable for in vivo studies due to extremely low solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 5 | Similar to water, not a viable vehicle on its own. |
| 5% DMSO / 95% Saline | 20 - 50 | May be sufficient for low-dose studies. Monitor for potential DMSO toxicity with increasing volume. |
| 10% Cremophor EL / 90% Saline | 100 - 250 | A common vehicle for poorly soluble drugs. Can cause hypersensitivity reactions in some animal models. |
| 20% Solutol HS 15 / 80% Water | 200 - 400 | Generally well-tolerated and effective for many poorly soluble compounds. |
| 40% PEG 400 / 60% Water | 150 - 350 | A widely used co-solvent system. Viscosity may be a factor for injection. |
Note: These values are estimates based on the properties of similar compounds. Actual solubility should be determined experimentally.
Q3: Simple vehicle systems are not providing the required exposure. What advanced formulation strategies should we consider?
A3: For compounds with significant bioavailability challenges like this compound, advanced formulation strategies are often necessary. These approaches aim to increase the drug's surface area, improve its dissolution rate, or enhance its absorption.
Table 2: Comparison of Advanced Formulation Strategies for this compound
| Formulation Strategy | Underlying Principle | Potential Advantages | Key Experimental Considerations |
| Nanosuspensions | Reduction of drug particle size to the nanometer range increases surface area and dissolution velocity.[1][2][3] | High drug loading, applicability to various administration routes.[3] | Requires specialized equipment (e.g., high-pressure homogenizer); physical stability (aggregation) must be monitored. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state. | Can significantly increase dissolution rate and apparent solubility. | Selection of a suitable polymer carrier is crucial; potential for recrystallization during storage. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils and surfactants, forming a microemulsion upon contact with GI fluids. | Can enhance lymphatic absorption, potentially bypassing first-pass metabolism. | Formulation development can be complex; potential for gastrointestinal side effects. |
| Inclusion Complexes | The hydrophobic this compound molecule is encapsulated within a hydrophilic cyclodextrin cavity.[4][5] | Increases aqueous solubility and can improve chemical stability.[4] | Limited drug-loading capacity; the stoichiometry of the complex must be determined. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol describes the preparation of a nanosuspension using the high-pressure homogenization (HPH) method, a common "top-down" approach for producing drug nanocrystals.
-
Preparation of the Pre-suspension: a. Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol[2]) in sterile water for injection. b. Disperse the this compound powder in the stabilizer solution to a final concentration of 5-10 mg/mL. c. Stir the mixture with a magnetic stirrer for 1 hour to ensure complete wetting of the drug particles.
-
High-Shear Homogenization: a. Subject the pre-suspension to high-shear homogenization (e.g., using a rotor-stator homogenizer) at 8,000-10,000 rpm for 10-15 minutes. This step reduces the particle size to the low micron range.
-
High-Pressure Homogenization (HPH): a. Transfer the pre-milled suspension to a high-pressure homogenizer. b. Homogenize the suspension at approximately 1500 bar for 20-30 cycles. It is advisable to keep the homogenizer outlet cool to dissipate heat generated during the process.
-
Characterization and Sterilization: a. Measure the particle size distribution and zeta potential using dynamic light scattering (DLS). A narrow size distribution in the range of 100-400 nm is desirable. b. For parenteral administration, the final nanosuspension should be sterilized, for example, by passing it through a 0.22 µm filter if the particle size allows.
Workflow for Formulation Development and In Vivo Testing
Caption: A stepwise workflow for enhancing the bioavailability of this compound.
Potential Signaling Pathways
This compound, being a coumarin-naphthoquinone dimer, may interact with multiple intracellular signaling pathways. Naphthoquinones have been reported to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as NF-κB, STAT3, and MAPK pathways.[6][7] The following diagram illustrates a hypothetical model of these interactions.
Caption: Hypothesized signaling pathways potentially affected by this compound.
References
- 1. Review of polyherbal nanosuspensions for improving drug solubility. [wisdomlib.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijisrt.com [ijisrt.com]
- 4. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antiviral Activity: Coumarin Derivatives vs. Established Drugs
Introduction
While there is currently no publicly available scientific literature detailing the antiviral activity of Toddacoumaquinone, this guide provides a comparative analysis of the antiviral properties of various coumarin derivatives, the broader chemical class to which this compound belongs. Coumarins are a significant class of naturally occurring and synthetic compounds that have demonstrated a wide range of biological activities, including potent antiviral effects against several human pathogens.
This guide compares the in vitro antiviral activity of selected coumarin derivatives against well-established antiviral drugs for Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Chikungunya Virus (CHIKV). The data is presented to offer researchers, scientists, and drug development professionals a clear perspective on the potential of coumarins as a scaffold for novel antiviral agents.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected coumarin derivatives and known antiviral drugs against different viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound/Drug | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coumarin Derivatives | |||||
| L-chicoric acid (a coumaric acid derivative) | HIV-1 | MT-4 | 0.8 | 100 | 125 |
| 3,5-dicaffeoylquinic acid | HIV-1 | MT-4 | 0.4 | 100 | 250 |
| Known Antiviral Drugs | |||||
| Lopinavir | HIV-1 | MT4 | 0.017-0.102 | >50 | >490 |
| Sofosbuvir | HCV (Genotype 1b) | Huh-7 | 0.032 - 0.130 | >100 | >769 |
| Ribavirin | Chikungunya Virus | Vero | 15.51 ± 1.62 | 65.01 | 4.19 |
Experimental Protocols
The determination of antiviral activity (EC50) and cytotoxicity (CC50) is crucial for evaluating the potential of a compound as a therapeutic agent. The data presented in this guide is typically derived from the following standard in vitro assays:
Antiviral Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of viral activity in vitro. Common methods to determine the EC50 include:
-
Cytopathic Effect (CPE) Reduction Assay : This assay is used for viruses that cause visible damage (cytopathic effect) to the host cells.
-
Host cells are seeded in 96-well plates.
-
The cells are then infected with the virus in the presence of serial dilutions of the test compound.
-
After an incubation period, the extent of CPE is observed microscopically or quantified using a cell viability dye (e.g., Neutral Red).[1][2]
-
The EC50 is the concentration of the compound that reduces the CPE by 50% compared to the virus control (no compound).[1]
-
-
Plaque Reduction Assay : This method is used for viruses that can form plaques (localized areas of cell death) in a cell monolayer.
-
A confluent monolayer of host cells is infected with the virus.
-
After a brief adsorption period, the virus is removed, and the cells are overlaid with a semi-solid medium (like agarose) containing different concentrations of the test compound.[3]
-
This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.
-
After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[3]
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the control.[3]
-
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells. A common method for determining CC50 is:
-
MTT Assay : This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Host cells are seeded in 96-well plates and incubated with serial dilutions of the test compound (without the virus).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells will reduce the yellow MTT to a purple formazan product.[4]
-
The formazan crystals are then dissolved, and the absorbance is measured using a spectrophotometer.
-
The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.[6]
-
Visualizations: Workflows and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for antiviral testing and the mechanisms of action of the compared known antiviral drugs.
Caption: General workflow for determining EC50 and CC50 values.
Caption: HIV Protease Inhibitor Mechanism of Action.
Caption: HCV NS5B Polymerase Inhibitor Mechanism of Action.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unveiling the Potential of Toddacoumaquinone and Other Coumarins as Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers and professionals in drug development, the quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone in the therapeutic strategy for neurodegenerative diseases like Alzheimer's. Coumarins, a diverse class of naturally occurring and synthetic compounds, have emerged as a promising scaffold for designing novel AChE inhibitors. This guide provides a detailed comparison of toddacoumaquinone and other coumarins, focusing on their AChE inhibitory activity, supported by experimental data and methodologies.
Performance Comparison of Coumarins in AChE Inhibition
The inhibitory potential of coumarins against acetylcholinesterase varies significantly based on their structural features. This compound, a natural coumarin isolated from Toddalia asiatica, has demonstrated moderate inhibitory activity against AChE. A comparative analysis of its performance alongside other coumarins from the same plant source reveals a spectrum of efficacy. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against AChE.
| Compound | IC50 (µM)[1] |
| This compound | 17 - 53 |
| Phellopterin | 17 - 53 |
| Isoimpinellin | 17 - 53 |
| Toddalolactone | 17 - 53 |
| Toddaculin | 17 - 53 |
| Toddalenone | 17 - 53 |
| Toddanone | 17 - 53 |
| Artanin | 17 - 53 |
| Fraxinol | 17 - 53 |
Note: A lower IC50 value indicates a higher inhibitory potency.
Experimental Protocols: Measuring AChE Inhibition
The determination of AChE inhibitory activity for coumarins is predominantly carried out using the spectrophotometric method developed by Ellman.[1] This assay is a reliable and widely adopted in vitro method to screen for potential AChE inhibitors.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength. The presence of an AChE inhibitor will reduce the rate of this color development.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test compounds (this compound and other coumarins) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Tacrine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay in 96-Well Plate:
-
To each well, add a solution of the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to interact with the enzyme.
-
Add the DTNB solution to all wells.
-
To initiate the reaction, add the substrate (ATCI) to each well.
-
-
Measurement: Immediately after adding the substrate, the absorbance of the yellow product is measured kinetically at a wavelength of 405-412 nm using a microplate reader over a period of time (e.g., 5 minutes).
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated from a dose-response curve.
Visualizing the Experimental and Signaling Pathways
To better understand the experimental workflow and the underlying mechanism of action, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps of the Ellman's assay for determining AChE inhibitory activity.
The primary mechanism of action for AChE inhibitors is the prevention of acetylcholine breakdown in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: The signaling pathway of acetylcholinesterase inhibition by coumarins, leading to enhanced cholinergic neurotransmission.
Concluding Remarks
This compound and other coumarins represent a valuable class of compounds for the development of novel acetylcholinesterase inhibitors. While the inhibitory potency of this compound is moderate, the coumarin scaffold offers significant opportunities for chemical modification to enhance efficacy and selectivity. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of these natural products in the context of neurodegenerative disease therapy. The standardized Ellman's assay provides a robust platform for the continued screening and characterization of new coumarin derivatives.
References
Structure-Activity Relationship of Toddacoumaquinone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of toddacoumaquinone and related coumarin-naphthoquinone derivatives. The information is compiled from published experimental data to assist researchers in the fields of medicinal chemistry and drug discovery.
Biological Activity Profile of this compound and Related Compounds
This compound, a naturally occurring coumarin-naphthoquinone dimer, has been investigated for several biological activities. The following tables summarize the quantitative data available for this compound and other relevant coumarin derivatives, providing a basis for preliminary structure-activity relationship analysis.
Table 1: Anti-Alzheimer's Disease Related Activities of Coumarins from Toddalia asiatica
| Compound | AChE Inhibition IC50 (µM) | Aβ Aggregation Inhibition (AChE-induced) IC50 (µM) | Aβ Aggregation Inhibition (Self-induced) IC50 (µM) |
| This compound | > 250 | 72 | > 220 |
| Phellopterin | 102 | > 100 | 95 |
| Isopimpinellin | 125 | No Inhibition | 152 |
| Toddalolactone | > 250 | > 100 | > 220 |
| Toddaculin | > 250 | > 100 | 185 |
| Toddalenone | > 250 | > 100 | 82 |
| Toddanone | > 250 | > 100 | 76 |
| Artanin | > 250 | > 100 | 124 |
| Fraxinol | > 250 | No Inhibition | > 220 |
| Curcumin (Positive Control) | - | 25 | 15 |
Data sourced from a study on coumarins from Toddalia asiatica as multifunctional agents for Alzheimer's disease.[1]
Preliminary SAR Observations (Anti-Alzheimer's Activity):
-
This compound is the most potent inhibitor of AChE-induced Aβ aggregation among the tested natural coumarins from Toddalia asiatica.[1]
-
The presence of the naphthoquinone moiety in this compound appears to be crucial for its potent Aβ aggregation inhibitory activity, as other tested coumarins lacking this feature were significantly less active or inactive.[1]
-
For self-induced Aβ aggregation, simpler coumarins like toddanone and todalenone were more effective than the more complex this compound.[1]
-
None of the tested natural coumarins, including this compound, showed significant acetylcholinesterase (AChE) inhibition at the tested concentrations.[1]
Table 2: Antiviral Activity of this compound
| Compound | Virus | Cell Line | EC50 (µg/mL) |
| This compound | HSV-1 | Vero | 10 |
| This compound | HSV-2 | Vero | 10 |
| This compound | HIV-1 | - | No activity |
Data from the synthesis and antiviral activities of this compound.[2]
Preliminary SAR Observations (Antiviral Activity):
-
This compound exhibits weak antiviral activity against Herpes Simplex Virus 1 and 2.[2]
-
The compound was found to be inactive against HIV-1.[2] Due to the lack of data on derivatives, a detailed SAR for antiviral activity cannot be established at this time.
Table 3: Anticancer Activity of Synthetic Coumarin-Naphthoquinone Hybrids
| Compound ID | R | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | COLO-205 IC50 (µM) | HT-29 IC50 (µM) | A-549 IC50 (µM) |
| DTBSB | -Br | 58.34 ± 1.1 | 75.23 ± 1.3 | 69.34 ± 1.2 | 55.23 ± 1.1 | 80.14 ± 1.4 |
| DTBSN | -NO2 | 65.23 ± 1.2 | 60.19 ± 1.1 | 62.11 ± 1.1 | 72.43 ± 1.3 | 65.23 ± 1.2 |
| 5-FU (Standard) | - | 18.23 ± 0.9 | 25.12 ± 1.0 | 15.23 ± 0.8 | 20.11 ± 0.9 | 28.34 ± 1.0 |
Data from a study on the synthesis and biological evaluation of coumarin-quinone hybrids. The exact structures of DTBSB and DTBSN can be found in the cited reference.
Preliminary SAR Observations (Anticancer Activity):
-
The synthetic coumarin-naphthoquinone hybrids, DTBSB and DTBSN, demonstrated moderate antiproliferative activity against a panel of human cancer cell lines.
-
The nature of the substituent on the phenyl ring of the hybrid structure influences the anticancer activity. For instance, DTBSB with a bromine substituent showed slightly better activity against MCF-7 and HT-29 cell lines, while the nitro-substituted DTBSN was more potent against MDA-MB-231, COLO-205, and A-549 cells.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman et al.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (0.2 U/mL in buffer).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution (10 mM in buffer) to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution (14 mM in buffer).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Fluorescence Assay)
This assay measures the inhibition of Aβ peptide aggregation by monitoring the fluorescence of Thioflavin T (ThT), which binds to amyloid fibrils.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (50 mM, pH 7.4)
-
Test compounds
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -20°C.
-
Just before use, dissolve the Aβ(1-42) film in DMSO to a concentration of 1 mM.
-
Prepare working solutions of the test compounds in the assay buffer.
-
In a black 96-well plate, mix the Aβ(1-42) stock solution (final concentration 10 µM), the test compound at various concentrations, and ThT (final concentration 5 µM) in phosphate buffer. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm at regular time intervals (e.g., every 30 minutes) for up to 48 hours.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
-
The IC50 value is determined from the dose-response curve.
Antiviral Plaque Reduction Assay (for HSV-1 and HSV-2)
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Seed Vero cells in 24-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add 1 mL of overlay medium (e.g., DMEM containing 1% CMC) with various concentrations of the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with 0.5% crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated as: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100
-
The EC50 value (the effective concentration that reduces the plaque number by 50%) is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the SAR studies of this compound derivatives.
Caption: Overview of the evaluated biological activities of this compound and its analogs.
Caption: General workflow for the SAR study of this compound and its derivatives.
References
Validating the Neuroprotective Effects of Quinones in Cellular Models: A Comparative Guide
Disclaimer: As of October 2025, publicly available experimental data specifically validating the neuroprotective effects of Toddacoumaquinone in cell models is limited. To fulfill the structural and content requirements of this guide, we will use Thymoquinone (TQ) , a well-researched benzoquinone with demonstrated neuroprotective properties, as a representative compound. The data and methodologies presented herein for Thymoquinone can serve as a comprehensive template for evaluating the neuroprotective potential of novel compounds like this compound.
This guide provides an objective comparison of Thymoquinone's neuroprotective performance against common neurotoxic insults in neuronal cell models. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Neuroprotective Efficacy of Thymoquinone
The following tables summarize the quantitative effects of Thymoquinone on cell viability, oxidative stress, and apoptosis in neuronal cell lines subjected to neurotoxic agents.
Table 1: Effect of Thymoquinone on Cell Viability in Neurotoxin-Treated Neuronal Cells
| Cell Line | Neurotoxin | Thymoquinone (TQ) Concentration | Cell Viability (%) | Reference |
| SH-SY5Y | 1 mM MPP+ (24h) | Control (MPP+ only) | 51.2 ± 4.9 | [1] |
| 0.25 µM TQ + MPP+ | Increased significantly | [1] | ||
| 0.5 µM TQ + MPP+ | Increased significantly | [1] | ||
| 0.75 µM TQ + MPP+ | Increased significantly | [1] | ||
| SH-SY5Y | 8 mM Glutamate (8h) | Control (Glutamate only) | Decreased | [2] |
| 0.1 - 3 µM TQ + Glutamate | Dose-dependent increase | [2] | ||
| Neuro-2a | Rotenone | Control (Rotenone only) | 78.6% of control | [3] |
| 0.1 µM TQ + Rotenone | ~100% of control | [3] | ||
| 1 µM TQ + Rotenone | ~100% of control | [3] |
Table 2: Modulation of Oxidative Stress Markers by Thymoquinone
| Cell Line | Neurotoxin | Parameter Measured | Treatment | Result | Reference |
| SH-SY5Y | 8 mM Glutamate | Intracellular ROS | Glutamate only | Increased | [2] |
| 1 µM TQ + Glutamate | Attenuated ROS generation | [2] | |||
| 3 µM TQ + Glutamate | Attenuated ROS generation | [2] | |||
| SH-SY5Y | 1 mM MPP+ | Mitochondrial Membrane Potential | MPP+ only | Decreased | [1] |
| TQ + MPP+ | Increased | [1] |
Table 3: Anti-Apoptotic Effects of Thymoquinone in Neuronal Cells
| Cell Line | Neurotoxin | Apoptotic Marker | Treatment | Result | Reference |
| SH-SY5Y | 1 mM MPP+ | Bax/Bcl-2 Ratio | MPP+ only | Increased | [1] |
| TQ + MPP+ | Decreased | [1] | |||
| Caspase-3 | MPP+ only | Increased | [1] | ||
| TQ + MPP+ | Decreased | [1] | |||
| SH-SY5Y | 8 mM Glutamate | Bax/Bcl-2 Ratio | Glutamate only | Increased | [2] |
| TQ + Glutamate | Decreased | [2] | |||
| Caspase-9 | Glutamate only | Increased | [2] | ||
| TQ + Glutamate | Decreased | [2] | |||
| Neuro-2a | Thymoquinone alone | Bax/Bcl-2 Ratio | 40 µM TQ | Increased (in cancer cells) | [4] |
| Caspase-3 | 40 µM TQ | Activated (in cancer cells) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or mouse neuroblastoma Neuro-2a cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Treatment: For neuroprotection assays, cells are typically pre-treated with various concentrations of Thymoquinone for a specified duration (e.g., 18-24 hours) before being exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), glutamate, or rotenone for a further incubation period (e.g., 8-24 hours).[1][2]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[7]
-
After treatment with the compound and/or neurotoxin, remove the culture medium.[7]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of fresh medium.[7]
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[5][7]
-
Carefully remove the MTT-containing medium.[7]
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]
-
Procedure:
-
After treatment, wash the cells with a suitable buffer (e.g., DMEM or PBS).[10]
-
Load the cells with a DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[8][11]
-
Wash the cells to remove the excess probe.[10]
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9][11]
-
-
Data Analysis: ROS levels are quantified by the fluorescence intensity and are often expressed as a fold change relative to the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12][13]
-
Procedure:
-
Harvest the treated cells by trypsinization and wash them with ice-cold PBS.[14]
-
Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Add Annexin V-FITC and PI solution to the cell suspension.[15]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analyze the stained cells by flow cytometry.[15]
-
-
Data Analysis:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Neuroprotective signaling pathways of Thymoquinone.
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radical Scavenging Is Not Involved in Thymoquinone-Induced Cell Protection in Neural Oxidative Stress Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of thymoquinone in mouse neuroblastoma (Neuro-2a) cells through caspase-3 activation with down-regulation of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay [bio-protocol.org]
- 8. arigobio.com [arigobio.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioquochem.com [bioquochem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 15. Annexin V/PI apoptosis detection [bio-protocol.org]
A Comparative Analysis of Toddacoumaquinone and Warfarin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the known bioactivities of Toddacoumaquinone and the established anticoagulant, warfarin. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug discovery.
Executive Summary
Warfarin is a cornerstone of anticoagulant therapy, with a well-established mechanism of action targeting the vitamin K cycle. This compound, a natural coumarin-naphthoquinone dimer isolated from Toddalia asiatica, has been investigated for various biological activities. However, a direct comparative analysis of their anticoagulant properties reveals a significant gap in the existing literature. While warfarin's effects on the coagulation cascade are extensively documented, data on this compound's anticoagulant activity is sparse. Preliminary evidence suggests that coumarins from Toddalia asiatica may influence platelet aggregation, indicating a potential role in hemostasis that is distinct from warfarin's mechanism. This guide aims to juxtapose the known bioactivities of these two compounds, present standardized experimental protocols for assessing anticoagulant effects, and highlight areas for future investigation into the therapeutic potential of this compound.
Data Presentation: Bioactivity Profile
| Feature | This compound | Warfarin |
| Chemical Class | Coumarin-Naphthoquinone Dimer | Coumarin Derivative |
| Primary Bioactivity | Acetylcholinesterase inhibition, Antiviral activity. Potential for anti-platelet aggregation.[1] | Anticoagulant.[2][3] |
| Mechanism of Action | Not fully elucidated for anticoagulant effects. May involve modulation of platelet function. | Inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), leading to decreased synthesis of active clotting factors II, VII, IX, and X.[2][4] |
| Effect on Coagulation Cascade | No direct evidence of significant prolongation of clotting time. One study on the crude extract of Toddalia asiatica suggested a potential pro-coagulant effect by increasing fibrinogen. | Prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) by interfering with the synthesis of vitamin K-dependent clotting factors.[2] |
| Effect on Platelet Aggregation | Coumarins from Toddalia asiatica have shown anti-platelet aggregation effects in vitro.[5] | Primarily affects the coagulation cascade; indirect effects on platelets are not its main therapeutic action. |
| Clinical Use | Not currently used in clinical practice. | Widely used for the prevention and treatment of thromboembolic disorders.[2][3] |
Mechanism of Action: A Comparative Overview
Warfarin's mechanism as a vitamin K antagonist is well-understood. It competitively inhibits the VKORC1 enzyme, which is crucial for the regeneration of active vitamin K. This, in turn, hinders the gamma-carboxylation of vitamin K-dependent clotting factors, rendering them inactive and thus inhibiting the coagulation cascade.[2][4][6]
The mechanism of this compound's potential effects on hemostasis is not yet defined. Its structural similarity to other coumarins suggests a possibility of interaction with the coagulation cascade, however, the limited available data points towards a more likely influence on platelet function. Further research is required to elucidate its precise molecular targets and signaling pathways.
Visualizing the Vitamin K Cycle and Warfarin's Intervention
References
- 1. Coumarin functionalized dimeric mesogens for promising anticoagulant activity: Tuning of liquid crystalline property | Semantic Scholar [semanticscholar.org]
- 2. Safety and Analgesic Properties of Ethanolic Extracts of Toddalia Asiatica (L) Lam. (Rutaceae) Used for Central and Peripheral Pain Management Among the East African Ethnic Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Safety and Analgesic Properties of Ethanolic Extracts of Toddalia Asiatica (L) Lam. (Rutaceae) Used for Central and Peripheral Pain Management Among the East African Ethnic Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogrev.com [phcogrev.com]
Cross-Validation of Toddacoumaquinone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential mechanisms of action of Toddacoumaquinone, a natural product with preliminary evidence of anti-cancer and antiviral activity. Due to the limited specific data on this compound, this guide leverages the well-characterized activities of Thymoquinone, a structurally related and extensively studied phytochemical, as a primary comparator. Additionally, for its potential application in prostate cancer, this compound's hypothetical mechanism is compared against established clinical agents.
Executive Summary
This compound, a coumarin found in Toddalia asiatica, has emerged as a molecule of interest with in silico evidence suggesting inhibitory activity against the SARS-CoV-2 main protease and in vitro studies demonstrating cytotoxic effects of its derivatives on prostate cancer cells. However, a detailed understanding of its mechanism of action remains elusive. This guide aims to cross-validate its potential mechanisms by drawing parallels with Thymoquinone, a compound with established anti-inflammatory and anti-cancer properties, and by benchmarking against current prostate cancer therapies. The provided experimental protocols and pathway diagrams serve as a foundational resource for future research to elucidate the precise molecular targets and signaling pathways of this compound.
Data Presentation: Comparative Analysis of Bioactivities
The following tables summarize the current understanding of the bioactivities of this compound and its key comparator, Thymoquinone.
Table 1: Comparison of Anti-inflammatory and Antiviral Mechanisms
| Feature | This compound | Thymoquinone |
| Primary Target (Antiviral) | SARS-CoV-2 Main Protease (Mpro) (in silico) | Not extensively studied as a primary antiviral |
| Known Anti-inflammatory MOA | Not elucidated | Inhibition of NF-κB, PI3K/AKT, and MAPK signaling pathways |
| Supporting Evidence | Molecular docking studies | Extensive in vitro and in vivo studies |
| Key Mediators Modulated | Not determined | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), COX-2 |
Table 2: Comparison of Anti-Cancer Mechanisms (Prostate Cancer)
| Feature | This compound Derivatives | Thymoquinone | Darolutamide & R-Bicalutamide | Docetaxel |
| Primary Target | Not fully elucidated; potential cytotoxicity | PI3K/AKT, JAK/STAT, NF-κB pathways | Androgen Receptor (AR) | Microtubules |
| Mechanism of Action | Induction of cytotoxicity in PC3 cells | Induction of apoptosis, cell cycle arrest, inhibition of proliferation | Competitive inhibition of androgen binding to AR, preventing nuclear translocation and AR-mediated transcription | Inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis |
| Supporting Evidence | In vitro MTT assay | In vitro and in vivo studies in various cancer models | Clinical trials and extensive preclinical data | Clinical trials and extensive preclinical data |
| IC₅₀ / EC₅₀ | Halogenated derivatives: 30.52 - 46.78 µg/mL (PC3 cells) | Varies depending on cell line | Varies based on specific compound and assay | Varies based on cell line and exposure time |
Experimental Protocols
Detailed methodologies are crucial for the validation and expansion of research on this compound. Below are standard protocols for key experiments relevant to its potential mechanisms of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., PI3K/AKT, NF-κB).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total-AKT, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Activation Assay (Translocation Assay)
This assay measures the activation of the NF-κB pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized using immunofluorescence or quantified by subcellular fractionation and Western blotting.
-
Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound and/or a known NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.
-
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
-
Principle: The assay typically uses a fluorogenic substrate that is cleaved by Mpro, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage and thus reduce the fluorescence signal.
-
Protocol (FRET-based):
-
Reagent Preparation: Prepare assay buffer, recombinant SARS-CoV-2 Mpro enzyme, and a FRET-based substrate.
-
Inhibitor Incubation: In a 96- or 384-well plate, incubate the Mpro enzyme with various concentrations of the test compound (e.g., this compound) for a short period at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate the established signaling pathways for Thymoquinone and a hypothesized pathway for this compound based on preliminary data.
Caption: Thymoquinone's anti-inflammatory mechanism of action.
Caption: Thymoquinone's multi-pathway anti-cancer mechanism.
Caption: Hypothesized anti-prostate cancer mechanism of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
The available data, though limited, suggests that this compound holds promise as a bioactive compound. The in silico prediction of its activity against the SARS-CoV-2 main protease and the observed cytotoxicity of its derivatives in prostate cancer cells warrant further investigation. To rigorously cross-validate its mechanism of action, future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct molecular targets of this compound.
-
Pathway Analysis: Utilizing the detailed experimental protocols provided in this guide to systematically investigate the effect of this compound on key signaling pathways implicated in inflammation and cancer, such as NF-κB, PI3K/AKT, MAPK, and JAK/STAT.
-
In Vivo Validation: Progressing to well-designed animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.
-
Comparative Studies: Directly comparing the effects of this compound with Thymoquinone and standard-of-care drugs in relevant in vitro and in vivo models to understand its relative potency and potential for synergistic combinations.
This comparative guide serves as a strategic framework to accelerate the research and development of this compound, ultimately aiming to translate preliminary findings into tangible therapeutic applications.
In vivo validation of Toddacoumaquinone efficacy in animal models
An objective comparison guide on the in vivo validation of Toddacoumaquinone's efficacy in animal models cannot be provided at this time. Extensive searches of scientific literature did not yield any specific in vivo efficacy data for the compound this compound.
However, a significant amount of research is available for Thymoquinone , a structurally similar compound with well-documented anti-inflammatory and anti-cancer properties in various animal models. This guide will proceed by presenting the available in vivo data for Thymoquinone as a relevant alternative, offering insights into the potential efficacy of related compounds.
In Vivo Validation of Thymoquinone Efficacy in Animal Models
Thymoquinone (TQ), the main bioactive component of Nigella sativa seeds, has demonstrated notable therapeutic potential in preclinical animal studies for both cancer and inflammatory conditions. This guide summarizes key findings, compares its efficacy with standard treatments, and provides detailed experimental methodologies.
Anti-Cancer Efficacy of Thymoquinone
Thymoquinone has been investigated for its anti-tumor effects in various cancer models, showing promising results in reducing tumor growth and inducing apoptosis.
| Animal Model | Cancer Type | Thymoquinone Regimen | Alternative Treatment | Key Efficacy Outcomes for Thymoquinone | Key Efficacy Outcomes for Alternative |
| Breast Cancer Xenograft (MDA-MB-231 cells) | Breast Cancer | 4 mg/kg and 8 mg/kg (i.p.), 6 days/week | Doxorubicin (1 mg/kg, i.p., once a week) | Significant suppression of tumor growth.[1] The combination of TQ and doxorubicin resulted in a significantly higher suppression of tumor growth.[1] | Doxorubicin alone suppressed tumor growth. |
| Colon Cancer Xenograft (HCT116 cells) | Colon Cancer | Not specified | Not specified | Significantly delayed the growth of tumor cells.[2][3] | Not applicable |
| 1,2-dimethyl hydrazine (DMH)-induced Colon Cancer | Colon Cancer | Not specified | Not specified | Reduced the number of aberrant crypt foci (ACF) by 86% at week 10.[2][3] Reduced tumor multiplicity from 17.8 to 4.2 at week 20.[2][3] | Not applicable |
Anti-Inflammatory Efficacy of Thymoquinone
Thymoquinone has also been evaluated for its potent anti-inflammatory effects in various animal models of inflammation.
| Animal Model | Condition | Thymoquinone Regimen | Alternative Treatment | Key Efficacy Outcomes for Thymoquinone | Key Efficacy Outcomes for Alternative |
| Carrageenan-induced Paw Edema | Acute Inflammation | 50 mg/kg and 100 mg/kg (oral), for 14 days | Indomethacin (10 mg/kg) | Reduced paw edema volume in a time-dependent manner.[[“]][5] | Standard anti-inflammatory drug, effective in reducing edema. |
| Allergic Lung Inflammation (Ovalbumin-sensitized) | Allergic Asthma | Intraperitoneal injection | Not specified | Marked decrease in lung eosinophilia and elevated Th2 cytokines.[6] Significantly inhibited allergen-induced lung eosinophilic inflammation and mucus-producing goblet cells.[6] | Not applicable |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis Model | Low, medium, and high doses | Not specified | Prevented the development of EAE.[7] Notable reduction in the generation of IFN-γ, IL-17, and IL-6.[7] | Not applicable |
Experimental Protocols
Breast Cancer Xenograft Mouse Model
-
Animal Strain: Nude mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Induction: Each mouse was injected subcutaneously with 10⁷ MDA-MB-231 cells resuspended in Matrigel-added serum-free medium in the right flank region.[1]
-
Treatment Groups:
-
Efficacy Evaluation: Tumor size was monitored, and at the end of the study, tumors were excised and weighed. Histology and immunohistochemistry for markers like Ki67 and TUNEL staining were performed.[1]
Carrageenan-Induced Paw Edema Model
-
Animal Strain: Mice.
-
Induction of Inflammation: Paw edema was induced by a subplantar injection of carrageenan.
-
Treatment Groups:
-
Efficacy Evaluation: Paw edema volume was measured at different time points after carrageenan injection. Levels of pro-inflammatory mediators such as IL-1β, TNF-α, and IL-6 in the paw tissue were also assessed.[[“]][5]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a key signaling pathway affected by Thymoquinone and a typical experimental workflow for in vivo efficacy studies.
Caption: Thymoquinone's anti-cancer signaling pathway.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS | PLOS One [journals.plos.org]
- 2. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of thymoquinone in a mouse model of allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymoquinone improves experimental autoimmune encephalomyelitis by regulating both pro-inflammatory and anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Toddacoumaquinone and other naphthoquinones
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative anticancer potential of prominent naphthoquinones.
Introduction
Naphthoquinones, a class of naturally occurring compounds, have garnered significant attention in cancer research due to their potent cytotoxic and antitumor properties. These compounds, characterized by a naphthalene ring system with two carbonyl groups, exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. This guide provides a head-to-head comparison of the anticancer activities of several well-studied naphthoquinones: Shikonin, Plumbagin, Lapachol, and Juglone. Notably, while Toddacoumaquinone, a coumarin-naphthoquinone dimer, has been synthesized and evaluated for its antiviral properties, there is currently a lack of published data on its anticancer activity. Therefore, this guide will focus on the available experimental evidence for the aforementioned naphthoquinones to inform future research and drug development efforts.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of naphthoquinones is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for Shikonin, Plumbagin, Lapachol, and Juglone in different cancer cell lines.
| Naphthoquinone | Cancer Cell Line | IC50 (µM) | Reference |
| Shikonin | QBC939 (Cholangiocarcinoma) | 2.5 - 5.0 | [1] |
| KKU-100 (Cholangiocarcinoma) | ~0.5 | [2] | |
| KKU-055 (Cholangiocarcinoma) | ~0.5 | [2] | |
| Plumbagin | MCF-7 (Breast Cancer) | Not Specified | [3] |
| MDA-MB-231 (Breast Cancer) | Not Specified | [3] | |
| Lapachol | Walker 256 Carcinoma | Effective in vivo | [4] |
| Melanoma Cells | Dose-dependent inhibition of glycolysis | [5] | |
| Juglone | SKOV3 (Ovarian Cancer) | Not Specified | [6] |
| OVCAR-3 (Ovarian Cancer) | 30 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line, incubation time, and assay method used. The data presented here is for comparative purposes and is based on the available literature.
Mechanisms of Anticancer Action
Naphthoquinones exert their anticancer effects through multiple signaling pathways, often leading to programmed cell death (apoptosis) and inhibition of tumor growth. A summary of the key mechanisms of action for each compound is presented below.
| Naphthoquinone | Key Mechanisms of Action |
| Shikonin | Induces apoptosis via intrinsic and extrinsic pathways, suppresses metastasis by downregulating MMP-2 and MMP-9, inhibits the PI3K/AKT/mTOR signaling pathway, and inhibits Pyruvate Kinase M2 (PKM2) to suppress aerobic glycolysis.[1][2][8] |
| Plumbagin | Induces apoptosis and autophagy, causes cell cycle arrest, and has anti-angiogenic, anti-invasive, and anti-metastatic properties by targeting pathways like NF-κB, STAT3, and AKT.[3][9] |
| Lapachol | Inhibits glycolysis by targeting Pyruvate Kinase M2 (PKM2), leading to decreased ATP levels and inhibition of cell proliferation. It can also inhibit DNA and RNA synthesis.[5][10] |
| Juglone | Induces apoptosis through the mitochondria-dependent pathway, causes cell cycle arrest, and restrains cell invasiveness by decreasing MMP expression.[6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in studying these naphthoquinones, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. Synthesis of this compound, a coumarin-naphthoquinone dimer, and its antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydroquinone and catechol interfere with T cell cycle entry and progression through the G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toxoplasma Centrocone Houses Cell Cycle Regulatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thiocoumarins: From the Synthesis to the Biological Applications [mdpi.com]
Independent Verification of Toddacoumaquinone's Bioactivities: A Review of the Scientific Literature
A comprehensive review of published scientific literature reveals a significant lack of independent verification for the bioactivities of Toddacoumaquinone, a coumarin-naphthoquinone dimer. While a single study has reported on its synthesis and preliminary antiviral properties, these findings have not been subsequently validated by other research groups. Furthermore, there is a notable absence of data on other potential biological effects, such as anti-inflammatory or anticancer activities.
This guide aims to provide researchers, scientists, and drug development professionals with an objective summary of the current state of knowledge regarding this compound's bioactivities. Due to the limited data available, a direct comparison with alternative compounds is not feasible at this time.
Antiviral Activity
The sole study on the biological effects of this compound investigated its activity against several viruses. The compound was synthesized through a Diels-Alder reaction and subsequently tested for its ability to inhibit viral replication.
Quantitative Data
The following table summarizes the reported antiviral activity of this compound.
| Virus Target | Effective Concentration 50 (EC50) | Result | Citation |
| Herpes Simplex Virus-1 (HSV-1) | 10 µg/mL | Weak Activity | [1] |
| Herpes Simplex Virus-2 (HSV-2) | 10 µg/mL | Weak Activity | [1] |
| Human Immunodeficiency Virus-1 (HIV-1) | Not reported | No Activity | [1] |
Experimental Protocols
Viral Plaque Assay: [1] The antiviral activity of this compound was determined using a viral plaque assay. Vero cells were infected with either HSV-1 or HSV-2 in the presence of varying concentrations of the compound. The EC50 was calculated as the concentration of this compound that reduced the number of viral plaques by 50% compared to an untreated control.
Signaling Pathways and Experimental Workflows
Due to the preliminary nature of the reported research, no specific signaling pathways involved in the antiviral mechanism of this compound have been elucidated. The experimental workflow is a standard viral plaque assay.
Caption: A simplified workflow for determining the antiviral activity of this compound using a viral plaque assay.
Lack of Independent Verification and Further Research
A critical gap in the scientific literature is the absence of independent studies to confirm the initial findings on this compound's antiviral activity. Replication of scientific results is a cornerstone of the scientific method, and without it, the reported bioactivities remain preliminary.
Furthermore, there are no published studies investigating other potential therapeutic properties of this compound, such as anti-inflammatory or anticancer effects. The chemical structure of this compound, being a dimer of coumarin and naphthoquinone, suggests that it could potentially interact with various biological targets. However, without experimental data, any potential activities are purely speculative.
Conclusion and Future Directions
The currently available data on the bioactivities of this compound are sparse and have not been independently verified. The single report of weak antiviral activity against HSV-1 and HSV-2 requires confirmation. There is a clear need for further research to:
-
Independently validate the reported antiviral activity.
-
Investigate the mechanism of action responsible for any confirmed antiviral effects.
-
Explore other potential bioactivities, including but not limited to anti-inflammatory, anticancer, and antimicrobial effects.
-
Conduct structure-activity relationship studies to identify more potent analogues.
Until such studies are conducted and published, the therapeutic potential of this compound remains largely unknown and unverified. Researchers are encouraged to approach the existing data with caution and to view this compound as a starting point for further investigation rather than a validated bioactive agent.
References
Benchmarking Toddacoumaquinone: A Comparative Analysis Framework Against Clinical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumaquinone is a novel coumarin-naphthoquinone hybrid compound. While direct experimental data on this compound's biological activity and potency is currently limited in publicly accessible literature, its structural motifs suggest potential for significant therapeutic effects. Both coumarins and naphthoquinones are well-established pharmacophores known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a framework for benchmarking the potential of this compound by comparing the established activities of related compounds against current clinical standards. The experimental protocols and data presented herein are drawn from studies on structurally related molecules and serve as a blueprint for the evaluation of this compound.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of its constituent moieties, this compound is hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties. The potential mechanisms of action are likely multifaceted, targeting key signaling pathways involved in disease progression.
Anticancer Activity
Naphthoquinones, such as Thymoquinone, have demonstrated anticancer activity through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1][2] These effects are often mediated through the modulation of signaling pathways like NF-κB, Akt, and MAPK.[1][3] Coumarins, on the other hand, have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The furanocoumarin Xanthotoxin, for example, exhibits cytotoxic activity against liver cancer cells by inducing apoptosis and targeting topoisomerase II.[4]
A potential mechanism for this compound's anticancer activity could involve the synergistic action of its coumarin and naphthoquinone components, leading to enhanced cytotoxicity against cancer cells.
Signaling Pathway for Potential Anticancer Activity of this compound
Caption: Potential anticancer mechanism of this compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Thymoquinone has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like IL-6 and TNF-α.[5] This is achieved through the suppression of the NF-κB and MAPK signaling pathways.[3][6] The coumarin scaffold is also found in many anti-inflammatory agents.
Signaling Pathway for Potential Anti-inflammatory Activity
References
- 1. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of thymoquinone in activated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of thymoquinone and its protective effects against several diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Toddacoumaquinone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Toddacoumaquinone, a naphthoquinone derivative, requires careful consideration for its disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Materials: Items such as gloves, pipette tips, weighing paper, and empty containers that have come into direct contact with the compound.
-
Solvent Waste: Solutions containing dissolved this compound.
Each waste stream must be collected in a separate, clearly labeled, and compatible waste container.
Step 2: Containerization and Labeling
-
Use robust, leak-proof containers made of a material compatible with the waste. For solvent waste, ensure the container can safely hold the specific solvent used.
-
Label each container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution"). Include the approximate concentration and quantity.
Step 3: Neutralization (if applicable and safe)
For certain chemical wastes, a neutralization step can reduce hazards. However, without specific reactivity data for this compound, on-site neutralization is not recommended without a thorough risk assessment and validated procedure. Attempting to neutralize the compound without proper knowledge could lead to hazardous reactions.
Step 4: Arrange for Licensed Disposal
Hazardous chemical waste must be disposed of through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Follow all institutional and local regulations for the storage of hazardous waste pending pickup. This typically involves storing the sealed and labeled containers in a designated, secure area away from general laboratory traffic.
Step 5: Decontamination of Work Area
After completing the disposal process, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data on toxicity and exposure limits are not available. However, for context, the following table summarizes the acute oral toxicity of hydroquinone, a related compound.
| Compound | CAS Number | Acute Oral Toxicity (LD50, Rat) |
| Hydroquinone | 123-31-9 | 320 mg/kg |
This data underscores the potential toxicity of quinone-containing compounds and reinforces the need for cautious handling and disposal.
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the Graphviz (DOT language).
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety & Handling Protocols for Toddacoumaquinone
Disclaimer: No specific Safety Data Sheet (SDS) for Toddacoumaquinone was found. The following guidance is based on the general safety protocols for the quinone class of chemicals, to which this compound belongs. Researchers must conduct a thorough risk assessment for their specific experimental conditions and handle this compound with caution. The information provided here is for guidance purposes and should be supplemented with professional safety advice.
This guide provides essential safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
Due to the hazardous nature of quinone-class compounds, which can cause severe eye damage, skin irritation or allergic reactions, and may be harmful if swallowed or inhaled, a comprehensive PPE setup is mandatory.[1][2][3][4][5]
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that create a seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[6][7] | To prevent eye irritation, conjunctivitis, and potential keratitis (inflammation of the cornea) from dust or splashes.[1] Quinones are classified as causing serious eye damage.[2][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A disposable chemical-resistant suit or lab coat with elasticated cuffs.[6][7][8] Closed-toe shoes. | To prevent skin contact, which can cause irritation and allergic reactions.[1][2][4] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[4][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside a fume hood or if dust generation is likely.[3] Options include an air-purifying, full-facepiece respirator with appropriate cartridges for organic vapors and particulates.[1] | To prevent inhalation of the compound, which can be toxic and cause respiratory irritation.[3] Always work in a well-ventilated area, preferably a certified chemical fume hood.[9][10] |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3]
-
Spill Kit: A chemical spill kit appropriate for solid hazardous materials should be available in the laboratory.
2. Handling Procedure:
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared and stable weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing and dust generation.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4][9][10]
3. Spill and Emergency Procedures:
-
Minor Spill: For a small spill contained within the fume hood, carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1] Remove contaminated clothing.[10] If irritation or a rash develops, seek medical advice.[4][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
4. Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of all waste containing this compound through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.[9][10]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. seton.co.uk [seton.co.uk]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
- 10. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
